molecular formula C17H19N5O4 B584677 8-Benzyloxy-2'-deoxyadenosine CAS No. 142948-07-0

8-Benzyloxy-2'-deoxyadenosine

Cat. No.: B584677
CAS No.: 142948-07-0
M. Wt: 357.37
InChI Key: RMKGWLUSIWDAMW-YNEHKIRRSA-N
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Description

8-Benzyloxy-2'-deoxyadenosine, also known as 8-Benzyloxy-2'-deoxyadenosine, is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality 8-Benzyloxy-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Benzyloxy-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKGWLUSIWDAMW-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxy-dA as a syn-Conformation DNA Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational state of the N-glycosidic bond in purine nucleosides, existing in either a syn or anti orientation, is a critical determinant of DNA secondary structure and its recognition by proteins. While the anti conformation is predominant in canonical B-DNA, the syn conformation is a hallmark of alternative structures such as Z-DNA and is often adopted by nucleotides at sites of DNA damage or within the active sites of DNA-processing enzymes. Probing the functional consequences of this conformational switch requires tools that can lock a nucleoside into the syn state. This technical guide details the rationale, synthesis, and application of 8-Benzyloxy-2'-deoxyadenosine (8-Benzyloxy-dA), a powerful molecular probe designed to enforce a syn conformation. By introducing a bulky benzyloxy group at the C8 position of adenine, steric hindrance with the deoxyribose ring forces the base to adopt the syn orientation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage 8-Benzyloxy-dA in their investigations of DNA structure, DNA-protein interactions, and for the rational design of novel therapeutics.

Introduction: The Significance of Glycosidic Bond Conformation in DNA

The three-dimensional architecture of DNA is not static. Beyond the iconic double helix, DNA can adopt a variety of conformations, each with distinct biological implications. A fundamental parameter governing this structural polymorphism is the rotational freedom around the N-glycosidic bond, which connects the nucleobase to the deoxyribose sugar. This rotation gives rise to two principal conformations: anti and syn (Figure 1).

In the canonical right-handed B-DNA, all purine nucleosides are in the anti conformation, where the bulk of the base is oriented away from the sugar.[1] However, the syn conformation, where the base is positioned over the sugar ring, is crucial for the formation of left-handed Z-DNA, a structure implicated in transcriptional regulation and genomic instability.[2] Furthermore, certain DNA lesions, such as 8-oxoguanine, preferentially adopt the syn conformation, which can lead to mutagenic base pairing during replication.[3][4] DNA polymerases and repair enzymes also often induce or recognize syn conformations within their active sites.[4]

To dissect the functional roles of the syn conformation, it is essential to have molecular tools that can stabilize this state at specific positions within a DNA sequence. A well-established strategy is the introduction of a bulky substituent at the C8 position of a purine base.[5] The steric clash between this substituent and the sugar moiety makes the anti conformation energetically unfavorable, effectively locking the nucleoside in the syn state. 8-Benzyloxy-dA, with its sizable benzyloxy group, is an exemplary probe for this purpose.

G cluster_anti anti-Conformation cluster_syn syn-Conformation anti_label Base is oriented away from the sugar syn_label Base is positioned over the sugar anti_img syn_img

Caption: Anti vs. syn conformation of the N-glycosidic bond in deoxyadenosine.

Rationale for 8-Benzyloxy-dA as a syn-Conformation Probe

The choice of a benzyloxy group as the C8 substituent is based on several key considerations:

  • Steric Bulk: The benzyl group is sufficiently large to create a significant steric barrier to the anti conformation, ensuring a high population of the syn state.

  • Chemical Stability: The ether linkage of the benzyloxy group is stable to the conditions required for automated phosphoramidite-based DNA synthesis and deprotection.[6] This is an advantage over other C8-substituents, such as the 8-bromo group, which can be susceptible to depurination under acidic conditions.[6]

  • Synthetic Accessibility: The synthesis of 8-Benzyloxy-dA can be achieved through established chemical routes, starting from commercially available 2'-deoxyadenosine.

The introduction of 8-Benzyloxy-dA into an oligonucleotide is predicted to have profound and measurable effects on the structure and stability of the DNA duplex, making it a valuable tool for a range of applications.

Synthesis and Incorporation of 8-Benzyloxy-dA into Oligonucleotides

The synthesis of the 8-Benzyloxy-dA phosphoramidite building block for automated DNA synthesis follows a multi-step procedure. The general workflow is outlined below and is based on established protocols for similar 8-substituted purine nucleosides.[6][7]

G dA 2'-deoxyadenosine Br_dA 8-Bromo-2'-deoxyadenosine dA->Br_dA Bromination BzO_dA 8-Benzyloxy-2'-deoxyadenosine Br_dA->BzO_dA Nucleophilic Substitution (Sodium Benzyl Oxide) DMT_BzO_dA 5'-DMT-8-Benzyloxy-dA BzO_dA->DMT_BzO_dA 5'-DMT Protection Phosphoramidite 8-Benzyloxy-dA Phosphoramidite DMT_BzO_dA->Phosphoramidite Phosphitylation

Caption: Synthetic workflow for 8-Benzyloxy-dA phosphoramidite.

Experimental Protocol: Synthesis of 8-Benzyloxy-dA Phosphoramidite

Part 1: Synthesis of 8-Bromo-2'-deoxyadenosine

  • Dissolve 2'-deoxyadenosine in a suitable buffer (e.g., sodium acetate).

  • Slowly add a solution of bromine in the same buffer at room temperature.

  • Stir the reaction mixture until completion, monitoring by TLC or HPLC.

  • Quench the reaction and purify the product by column chromatography to yield 8-bromo-2'-deoxyadenosine.

Part 2: Synthesis of 8-Benzyloxy-2'-deoxyadenosine

  • Prepare sodium benzyl oxide by reacting benzyl alcohol with a strong base like sodium hydride in an anhydrous solvent (e.g., DMF).

  • Add 8-bromo-2'-deoxyadenosine to the sodium benzyl oxide solution.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • After completion, quench the reaction and purify the product by column chromatography.

Part 3: 5'-DMT Protection

  • Dissolve 8-Benzyloxy-2'-deoxyadenosine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction and purify the 5'-DMT-8-Benzyloxy-dA by column chromatography.

Part 4: Phosphitylation

  • Dissolve the 5'-DMT protected nucleoside in anhydrous dichloromethane.

  • Add a suitable phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and an activator (e.g., N,N-diisopropylethylamine).

  • Stir the reaction under an inert atmosphere at room temperature.

  • Upon completion, purify the final phosphoramidite product by column chromatography and store it under anhydrous conditions.

This phosphoramidite can then be used in a standard automated DNA synthesizer to incorporate 8-Benzyloxy-dA at any desired position within an oligonucleotide sequence.[8][9]

Biophysical Characterization of DNA Containing 8-Benzyloxy-dA

Once incorporated into an oligonucleotide, the biophysical properties of the modified DNA duplex should be thoroughly characterized to confirm the conformational effects of the 8-Benzyloxy-dA modification.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for probing the secondary structure of DNA.[10][11] Different DNA conformations exhibit distinct CD spectra. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm, while Z-form DNA displays a characteristic inverted spectrum with a negative band around 290 nm and a positive band around 260 nm.[11] The incorporation of 8-Benzyloxy-dA into a sequence prone to Z-DNA formation (e.g., alternating purine-pyrimidine sequences) is expected to stabilize the Z-conformation, leading to a characteristic Z-DNA CD spectrum even under low salt conditions.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level. For a nucleoside in the syn conformation, characteristic Nuclear Overhauser Effects (NOEs) are observed between the base protons (H8 for adenine) and the sugar protons (H1' and H2').[5] In the anti conformation, these NOEs are absent. Therefore, 1D and 2D NMR experiments on an oligonucleotide containing 8-Benzyloxy-dA can be used to definitively confirm the syn conformation of the modified residue. Chemical shift perturbations of neighboring residues can also provide insights into the local structural changes induced by the modification.

UV Thermal Denaturation Studies

The thermodynamic stability of a DNA duplex is assessed by measuring its melting temperature (Tm), the temperature at which half of the duplex is dissociated. This is typically done by monitoring the change in UV absorbance at 260 nm as a function of temperature. The incorporation of a syn-conformation nucleoside can have a variable effect on duplex stability, depending on the sequence context and the identity of the opposing base.[6] In many cases, the disruption of standard Watson-Crick base pairing geometry by the syn conformation can lead to a decrease in the Tm.[5] A systematic study of the Tm of duplexes containing 8-Benzyloxy-dA paired with each of the four natural bases (A, T, C, G) will provide valuable thermodynamic data.

Biophysical Technique Parameter Measured Expected Outcome for 8-Benzyloxy-dA
Circular Dichroism (CD)EllipticityInduction of Z-DNA-like spectral features.
NMR SpectroscopyNOEs, Chemical ShiftsConfirmation of syn conformation via H8-H1'/H2' NOEs.
UV Thermal DenaturationMelting Temperature (Tm)Sequence-dependent changes in duplex stability.

Applications in Research and Drug Development

The ability to lock a specific adenosine residue in the syn conformation opens up numerous avenues for research and therapeutic development.

Probing Z-DNA and other Non-B DNA Structures

8-Benzyloxy-dA can be used to stabilize Z-DNA and other non-canonical structures that involve syn-conformation purines. By incorporating this modified nucleoside into specific sequences, researchers can study the formation and stability of these structures and investigate their interactions with proteins that specifically recognize them, such as the Z-DNA binding protein Z-alpha.

Investigating DNA-Protein Interactions

Many DNA processing enzymes, including polymerases and repair enzymes, interact with DNA in a highly dynamic manner that can involve flipping bases out of the helix or inducing localized conformational changes. Oligonucleotides containing 8-Benzyloxy-dA can be used as mechanistic probes to understand how these enzymes recognize and process substrates with a syn conformation. For example, one could test the ability of a DNA polymerase to bypass a template base that is locked in the syn state.

Structure-Based Drug Design

The conformational state of DNA is a key parameter in the recognition of DNA by small molecule drugs. Many DNA-binding drugs show a preference for specific DNA conformations. By using oligonucleotides containing 8-Benzyloxy-dA, it is possible to screen for and design drugs that specifically target DNA structures containing syn-conformation adenosines. This could lead to the development of more selective and potent therapeutic agents.

G cluster_probe 8-Benzyloxy-dA Probe cluster_applications Applications Probe Oligonucleotide with 8-Benzyloxy-dA Z_DNA Study of Z-DNA and other non-B structures Probe->Z_DNA Protein_Interaction Investigation of DNA-Protein Interactions Probe->Protein_Interaction Drug_Design Structure-Based Drug Design Probe->Drug_Design

Caption: Applications of 8-Benzyloxy-dA as a syn-conformation DNA probe.

Conclusion

8-Benzyloxy-dA is a powerful and versatile tool for the study of DNA structure and function. By forcing the adoption of a syn conformation, this modified nucleoside allows for the targeted investigation of non-canonical DNA structures and their interactions with proteins and small molecules. The synthetic route to the corresponding phosphoramidite is accessible, and the biophysical characterization of the resulting modified oligonucleotides can be achieved using standard laboratory techniques. As our understanding of the complex conformational landscape of DNA continues to grow, probes such as 8-Benzyloxy-dA will become increasingly valuable for researchers in molecular biology, biochemistry, and drug discovery.

References

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  • Školáková, P., Bednářová, K., Vorlíčková, M., & Sagi, J. (2024). Spectroscopic studies of sequence-dependent conformational transitions in asymmetric G/C rich double-stranded DNA. Biologia, 1-9.
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  • Hayen, J. L., Barbon, D. P., Herbet, C., Vitello, R., Taouba, H., Faliński, S., ... & Liégeois, J. F. (2023). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL)-ORBi.
  • Frieden, M., Aviñó, A., & Eritja, R. (2003). Convenient synthesis of 8-amino-2'-deoxyadenosine. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 193-202.
  • Zhang, W., Gao, Q., Wei, S., Fu, B., Yang, Q., & Ming, X. (2018). Synthesis of 8-Substituted 2'-Deoxyisoguanosines via Unprotected 8-Brominated 2-Amino-2'-deoxyadenosine. Chemistry & Biodiversity, 15(1), e1700335.
  • Dickerson, R. E., & Drew, H. R. (1981). Structure of a B-DNA dodecamer: conformation and dynamics. Journal of molecular biology, 149(4), 761-786.
  • ATDBio. (n.d.). DNA duplex stability. Retrieved from [Link]

  • Aviñó, A., Frieden, M., & Eritja, R. (2001). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine.
  • Breslauer, K. J., Frank, R., Blöcker, H., & Marky, L. A. (1986). Predicting DNA duplex stability from the base sequence. Proceedings of the National Academy of Sciences, 83(11), 3746-3750.
  • McAuley-Hecht, K. E., Leonard, G. A., Gibson, N. J., Thomson, J. B., Watson, W. P., Hunter, W. N., & Brown, T. (1994). CRYSTAL STRUCTURE OF A DNA DUPLEX CONTAINING 8-HYDROXYDEOXYGUANINE.ADENINE BASE-PAIRS. RCSB PDB.
  • Plum, G. E., Gacy, A. W., & Breslauer, K. J. (1995). Influence of the Oxidatively Damaged Adduct 8-oxodeoxyguanosine on the Conformation, Energetics, and Thermodynamic Stability of a DNA Duplex. Biochemistry, 34(49), 16148-16160.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Wilson, W. D., & Lee, M. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. International Journal of Molecular Sciences, 23(9), 5035.
  • SantaLucia Jr, J. (2004). The thermodynamics of DNA structural motifs. Annual review of biophysics and biomolecular structure, 33, 415-440.
  • Sugimoto, N., Nakano, S. I., & Yoneyama, M. (1995). Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. Biochemistry, 34(34), 10807-10815.
  • Gessner, R. V., Quigley, G. J., Wang, A. H., van der Marel, G. A., van Boom, J. H., & Rich, A. (1985). intrinsic structure and stability of out-of-alternation base pairs in Z-DNA. Biochemistry, 24(1), 237-240.
  • Bonaccio, M., Lisi, S., & Peracchi, A. (2006). Kinetic and thermodynamic characterization of the RNA-cleaving 8-17 deoxyribozyme. Nucleic acids research, 34(1), 161-169.
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  • Curuksu, J., & Zakrzewska, K. (2010). Indirect readout in drug-DNA recognition: role of sequence-dependent DNA conformation. Nucleic acids research, 38(19), 6777-6787.
  • Batra, V. K., Beard, W. A., Shock, D. D., Krahn, J. M., Pedersen, L. C., & Wilson, S. H. (2012). Binary complex crystal structure of DNA polymerase β reveals multiple conformations of the templating 8-oxoguanine lesion. Journal of Biological Chemistry, 287(2), 1458-1467.
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  • NP-MRD. (2024). Deoxyadenosine (NP0000617). Retrieved from [Link]

  • Zaher, H. S., & Green, R. (2010). Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome. RNA, 16(1), 215-221.
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  • ResearchGate. (2017). DNA-Protein Interactions. Retrieved from [Link]

  • YouTube. (2024). Confirmation of the "Conformation" is key for drug discovery and development. Retrieved from [Link]

  • Chowdhury, N., & Bagchi, A. (2015). An Overview of DNA-Protein Interactions. Current Chemical Biology, 9(2), 80-87.
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Sources

Difference between N6-benzoyl and 8-benzyloxy adenosine

Technical Whitepaper: Structural, Synthetic, and Functional Divergence of -Benzoyl and 8-Benzyloxy Adenosine[1]

Executive Summary

This technical guide delineates the critical distinctions between


-benzoyl adenosine

8-benzyloxy adenosine
  • 
    -Benzoyl Adenosine  is a transient synthetic tool . It serves as the canonical protecting group for the exocyclic amine during oligonucleotide synthesis, designed for stability during chain assembly and lability during final deprotection.[1]
    
  • 8-Benzyloxy Adenosine is a functional pharmacophore . It is a stable modification at the C8 position, utilized primarily to lock the nucleoside into a syn-conformation for probing adenosine receptor binding pockets and studying steric constraints in polymerase fidelity.

Part 1: Structural & Electronic Landscape[1]

The fundamental difference lies in the regiochemistry of the modification and the nature of the chemical bond, which dictates the electronic distribution and conformational bias of the purine ring.

Chemical Architecture
Feature

-Benzoyl Adenosine (

-Bz-A)
8-Benzyloxy Adenosine (8-BnO-A)
Modification Site Exocyclic Amine (

)
C8 Carbon of Purine Ring
Bond Type Amide (

)
Ether (

)
Electronic Effect Electron Withdrawing (EWG)Electron Donating (EDG)
Basicity (N1) Significantly Reduced (Non-nucleophilic)Slightly Altered (Retains nucleophilicity)
Conformation Anti (Standard)Locked Syn (Steric Constraint)
Primary Role Protecting Group (Transient)Structural Probe / Ligand (Permanent)
Conformational Bias (The "Syn-Lock")

The most scientifically significant difference is the conformational impact on the glycosidic bond (

  • 
    -Bz-A:  The benzoyl group at 
    
    
    is distal to the ribose sugar. The molecule retains the thermodynamically favorable anti conformation (base oriented away from the sugar), allowing for standard Watson-Crick base pairing during synthesis.
  • 8-BnO-A: The benzyloxy group at C8 creates a severe steric clash with the ribose oxygen (O4') and the H2' if the base adopts the anti conformation. To relieve this strain, the purine ring rotates 180° into the high-energy syn conformation . This "conformational lock" is exploited in medicinal chemistry to design ligands that fit specific hydrophobic pockets in Adenosine Receptors (ARs).

Conformationcluster_0N6-Benzoyl (Anti-Conformation)cluster_18-Benzyloxy (Syn-Lock)N6N6-Benzoyl Adenosine(Base distal to Sugar)AntiAnti-Conformation(Standard WC Pairing)N6->AntiThermodynamicallyFavoredC88-Benzyloxy Adenosine(Steric Bulk at C8)ClashSteric Clashwith Ribose O4'C8->ClashAnti-AttemptSynSyn-Conformation(Hoogsteen Face Exposed)Clash->SynRotation toRelieve Strain

Figure 1: Conformational divergence.

Part 2: -Benzoyl Adenosine: The Synthetic Workhorse

Mechanism of Protection

In automated oligonucleotide synthesis (phosphoramidite chemistry), the exocyclic amine of adenine is nucleophilic enough to react with activated phosphoramidites, leading to branching (N-P bond formation). Benzoylation converts the amine into a non-nucleophilic amide.

Why Benzoyl? Unlike Acetyl (used for Cytosine) or Isobutyryl (used for Guanine), Adenine requires a balance. The benzoyl bond is stable enough to survive the acidic detritylation steps (TCA/DCM) but labile enough to be removed by ammonium hydroxide during the final cleavage/deprotection step.

Synthesis Protocol (Transient Protection)

Note: This describes the preparation of the protected nucleoside for downstream phosphoramidite synthesis.

Reagents: Adenosine, Trimethylsilyl chloride (TMSCl), Benzoyl Chloride (BzCl), Pyridine, Aqueous Ammonia.

  • Transient Silylation: Suspend dried Adenosine (10 mmol) in anhydrous Pyridine (50 mL). Add TMSCl (5 eq.) to protect the 2', 3', and 5' hydroxyls. Stir for 2 hours.

    • Rationale: Prevents esterification of the sugar hydroxyls.

  • N-Benzoylation: Add BzCl (1.1 eq.) dropwise. Stir at ambient temperature for 4 hours.

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack of the

      
      -amine on the benzoyl carbonyl.
      
  • Hydrolysis (Desilylation): Quench with water followed by aqueous ammonia (29%) to cleave the unstable silyl ethers and any inadvertent O-benzoates, leaving the

    
    -benzoyl amide intact (amides are more stable than esters).
    
  • Purification: Crystallize from Ethanol/Water.

Deprotection (The "Off" Switch)

The utility of

  • Conditions: Concentrated

    
     at 55°C for 8–16 hours (or AMA: 1:1 Methylamine/Ammonium Hydroxide at 65°C for 15 mins).
    
  • Mechanism: Nucleophilic attack of ammonia on the amide carbonyl, forming benzamide and regenerating the free amine of Adenine.

Part 3: 8-Benzyloxy Adenosine: The Functional Pharmacophore

Functional Utility

Unlike the benzoyl group, the 8-benzyloxy group is intended to remain on the molecule. It is often used in:

  • Adenosine Receptor Antagonists: The bulky hydrophobic group at C8 improves affinity for the A3 adenosine receptor by occupying hydrophobic pockets.

  • Fluorescent Probes: 8-substituted analogues often exhibit altered fluorescence properties compared to the parent nucleoside.

  • Mutagenesis Studies: Used to study the effects of syn-conformation on DNA polymerase fidelity (often causing transversion mutations).

Synthesis Protocol (Nucleophilic Aromatic Substitution)

Direct benzoylation of C8 is impossible. The synthesis requires a "halogen dance" or direct displacement of a C8-leaving group.

Reagents: 8-Bromoadenosine, Benzyl Alcohol, Sodium Hydride (NaH), DMF.

  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve Benzyl Alcohol (10 eq.) in anhydrous DMF. Add NaH (60% dispersion, 1.2 eq.) at 0°C. Stir until hydrogen evolution ceases.

    • Rationale: Generates the potent benzyloxide anion.

  • Displacement: Add 8-Bromoadenosine (1 eq.) to the mixture. Heat to 60–80°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7]

      
       (Nucleophilic Aromatic Substitution). The electron-deficient purine (due to the 8-bromo and N-heterocycle nature) allows displacement of the bromide by the alkoxide.
      
  • Quench & Workup: Neutralize with dilute acetic acid. Evaporate DMF in vacuo.

  • Purification: Silica gel column chromatography (DCM/MeOH gradient).

SynthesisComparisoncluster_N6N6-Benzoyl (Protection)cluster_C88-Benzyloxy (Functionalization)Start1AdenosineStep11. TMSCl (OH-protection)2. BzCl (Amide formation)Start1->Step1Prod1N6-Benzoyl AdenosineStep1->Prod1DeprotNH4OH (Deprotection)Prod1->DeprotFinal1Adenosine(Restored)Deprot->Final1Start28-Bromo AdenosineStep2Benzyl Alcohol + NaH(SnAr Displacement)Start2->Step2Prod28-Benzyloxy AdenosineStep2->Prod2AppReceptor Binding / ProbeProd2->App

Figure 2: Synthetic pathways. The N6 pathway is reversible (protection), whereas the C8 pathway is a permanent modification (substitution).

Part 4: Analytical Differentiation

When characterizing these compounds, specific spectral signatures confirm the identity.

Method

-Benzoyl Adenosine
8-Benzyloxy Adenosine
UV

~280 nm (Bathochromic shift from 260 nm due to conjugation of amide with purine)~260–265 nm (Slight shift, but distinct shoulder often visible)

NMR (H2)
Downfield shift (~8.7 ppm) due to EWG benzoyl.Upfield shift relative to 8-H (which is absent).

NMR (H8)
Present (~8.4 ppm).Absent (Replaced by substituent).

NMR (Sugar H1')
Standard doublet (~6.0 ppm).[8]Significant shift due to syn conformation placing the base over the sugar.
Mass Spec Parent + 104 Da (Benzoyl).Parent (Adenosine) - 1 (H) + 106 (Benzyloxy) = +105 Da (approx).

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Link

  • Herdewijn, P. (2000). Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard protocol for N6-protection).[3]

  • Volpini, R., et al. (2002). Synthesis and biological evaluation of 8-alkynyl- and 8-alkenyl-adenosine derivatives as high affinity A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(15), 3271–3279. Link

  • Gao, Z. G., & Jacobson, K. A. (2019). A3 Adenosine Receptor Antagonists. Neuropharmacology, 104, 59–72. (Discusses 8-substituted purines as antagonists).

  • Ikehara, M. (1984). 8-Substituted nucleosides and nucleotides. Conformation and biological activity. Heterocycles, 21(1), 75-90. (Foundational text on the syn-conformation of 8-substituted purines).

Methodological & Application

Using 8-benzyloxy-dA to study nucleotide excision repair (NER)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Nucleotide Excision Repair (NER) Using 8-Benzyloxy-2'-Deoxyadenosine (8-benzyloxy-dA)

Executive Summary & Scientific Rationale

Nucleotide Excision Repair (NER) is the primary genomic safeguard against helix-distorting DNA lesions, such as those induced by UV radiation and bulky chemical adducts.[1][2] While cyclobutane pyrimidine dimers (CPDs) are the classical model for NER, they do not fully capture the structural diversity of environmental carcinogens (e.g., polycyclic aromatic hydrocarbons).

8-benzyloxy-2'-deoxyadenosine (8-benzyloxy-dA) serves as a critical synthetic probe for dissecting NER recognition thresholds. Unlike small oxidative lesions (like 8-oxo-dG) handled by the Base Excision Repair (BER) pathway, the 8-benzyloxy-dA adduct possesses a bulky aromatic ring at the C8 position. This steric bulk forces the nucleoside into a syn conformation or distorts the anti conformation, creating a thermodynamic destabilization in the DNA helix that mimics the structural signature of carcinogen-DNA adducts.

This Application Note details the use of 8-benzyloxy-dA containing substrates to quantify Global Genome NER (GG-NER) efficiency, specifically focusing on the initial damage recognition step mediated by the XPC-RAD23B complex.

Mechanistic Insight: The C8-Adduct Recognition Pathway

The efficacy of 8-benzyloxy-dA as an NER probe relies on its ability to induce a " thermodynamic sensing" event. XPC-RAD23B does not recognize the lesion itself but rather the disruption of Watson-Crick base pairing and the resulting flexible "hinge" in the DNA backbone.

Pathway Visualization: NER Recognition of 8-Benzyloxy-dA

NER_Pathway cluster_recognition Rate-Limiting Recognition Step Lesion 8-benzyloxy-dA (Helix Distortion) XPC XPC-RAD23B (Damage Sensor) Lesion->XPC Thermodynamic Destabilization TFIIH TFIIH Complex (XPB/XPD Helicases) XPC->TFIIH Recruitment XPA_RPA XPA-RPA (Verification) TFIIH->XPA_RPA Strand Opening Incision Dual Incision (XPF-ERCC1 / XPG) XPA_RPA->Incision Pre-Incision Complex Excision Excised Oligo (24-32 nt) Incision->Excision 5' and 3' Cuts

Caption: Figure 1. The 8-benzyloxy-dA lesion induces local thermodynamic instability, recruiting the XPC-RAD23B sensor complex to initiate the Global Genome NER cascade.

Experimental Protocol: In Vitro Dual Incision Assay

This protocol describes the "Gold Standard" excision assay using cell-free nuclear extracts. It validates whether the 8-benzyloxy-dA lesion is actively repaired by measuring the release of the characteristic 24–32 nucleotide excision product.

Phase A: Substrate Preparation

Objective: Create a 135-mer DNA duplex containing a single, site-specific 8-benzyloxy-dA adduct.

Materials:

  • Modified Oligo: 50-mer containing 8-benzyloxy-dA (centralized).

  • Scaffold Oligos: Complementary strands to form a circular plasmid or linear 135-mer overhang substrate.

  • Radioisotope: [

    
    -
    
    
    
    P]ATP for 5'-end labeling.

Step-by-Step:

  • 5'-End Labeling: Phosphorylate the 5'-end of the modified oligonucleotide using T4 Polynucleotide Kinase (PNK) and [

    
    -
    
    
    
    P]ATP.
    • Why: This allows for autoradiographic detection of the excised fragment later.

  • Annealing: Mix the labeled modified oligo with the complementary scaffold strand in equimolar ratios (1:1) in Annealing Buffer (10 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Hybridization: Heat to 95°C for 5 min, then cool slowly to room temperature over 2 hours.

    • QC Check: Verify duplex formation via non-denaturing PAGE (10%). The duplex should migrate slower than the single strand.

Phase B: The Excision Reaction

Objective: Incubate substrate with NER-competent nuclear extracts (e.g., HeLa or CHO cells) to trigger repair.

Reaction Components (Table 1):

ComponentVolume (µL)Final Conc.Function
Reaction Buffer (5X) 5.01XpH maintenance & ionic strength
ATP (20 mM) 2.52 mMEnergy for XPB/XPD helicases
Creatine Phosphokinase 0.55 µg/mLATP regeneration system
Phosphocreatine 1.020 mMATP regeneration system
HeLa Nuclear Extract 10.0~50-100 µgSource of NER proteins (XPA-G)

P-Labeled Substrate
2.0~100 fmolThe 8-benzyloxy-dA probe
Nuclease-Free Water 4.0N/AVolume adjustment
Total Volume 25.0

Buffer Composition: 45 mM HEPES-KOH (pH 7.8), 70 mM KCl, 7.5 mM MgCl₂, 0.9 mM DTT, 0.4 mM EDTA, 3.4% glycerol, 18 µg BSA.

Protocol:

  • Pre-incubation: Mix all components except the DNA substrate on ice.

  • Initiation: Add the

    
    P-labeled 8-benzyloxy-dA substrate.
    
  • Incubation: Incubate at 30°C for 45–60 minutes .

    • Critical Note: Do not exceed 37°C or 90 minutes, as non-specific nuclease activity will degrade the substrate, masking the specific NER signal.

  • Termination: Stop the reaction by adding 80 µL of Proteinase K Digestion Buffer (20 mM Tris-HCl, pH 8.0, 20 mM EDTA, 0.5% SDS) + 20 µg Proteinase K. Incubate at 55°C for 15 minutes.

  • Precipitation: Add 1 mL of ethanol/glycogen mix to precipitate DNA. Centrifuge (14,000 x g, 30 min, 4°C).

  • Resuspension: Dissolve the pellet in Loading Dye (95% formamide, 10 mM EDTA).

Phase C: Detection & Analysis
  • Electrophoresis: Load samples onto a 14% denaturing polyacrylamide sequencing gel (containing 7M Urea).

  • Run Conditions: Run at 45W constant power until bromophenol blue reaches the bottom.

  • Imaging: Expose the gel to a phosphorimager screen for 12–24 hours.

Data Interpretation & Troubleshooting

Expected Results
  • Positive Signal: A distinct ladder of bands between 24 and 32 nucleotides in length. This represents the dual incision product (excision of the lesion-containing strand).

  • Negative Control: A substrate containing a standard Adenine (dA) instead of 8-benzyloxy-dA should show no excision bands.

  • Lesion Comparison (Table 2):

Substrate TypeRelative NER EfficiencyMechanistic Note
Unmodified dA < 1% (Background)No helix distortion; XPC does not bind.
8-oxo-dG < 5% (in NER assay)Primarily repaired by BER (OGG1); minimal helix distortion.
8-benzyloxy-dA 60 - 80% Strong helix distortion (syn/anti clash); robust XPC recruitment.
UV-CPD 100% (Reference)Classical NER substrate.
Troubleshooting "Self-Validating" Systems
  • Issue: Smearing of bands.

    • Cause: Non-specific nuclease degradation.

    • Fix: Reduce incubation time to 30 mins or increase EDTA concentration slightly in the stop buffer. Ensure nuclear extract is prepared with protease inhibitors.

  • Issue: No excision signal.

    • Cause: Inactive nuclear extract.

    • Validation: Run a parallel positive control using a UV-irradiated plasmid. If that fails, the extract is compromised (likely oxidation of XPA or XPG).

References

  • Schärer, O. D. (2013). Nucleotide Excision Repair in Eukaryotes. Cold Spring Harbor Perspectives in Biology. Link

  • Geacintov, N. E., & Broyde, S. (2017). The diverse biological effects of the N2-dG and C8-dG DNA adducts derived from the carcinogen 2-acetylaminofluorene. Chemical Research in Toxicology. Link

  • Shivji, M. K., et al. (1992). Proliferating cell nuclear antigen is required for DNA excision repair. Cell. Link

  • Reardon, J. T., & Sancar, A. (2006). Nucleotide Excision Repair Assays. Methods in Enzymology. Link

  • Eritja, R., et al. (2003). Convenient synthesis of 8-amino-2'-deoxyadenosine.[3] Nucleosides, Nucleotides & Nucleic Acids. Link(Note: Describes the synthesis pathways for C8-substituted dA derivatives utilized in creating 8-benzyloxy-dA probes).

Sources

Preparation of 8-benzyloxy-2'-deoxyadenosine 5'-triphosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemo-Enzymatic and Chemical Synthesis of 8-benzyloxy-2'-deoxyadenosine 5'-triphosphate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis, purification, and characterization of 8-benzyloxy-2'-deoxyadenosine 5'-triphosphate (8-BnO-dATP), a modified nucleotide with significant potential in biochemical research and drug development. The introduction of a bulky benzyloxy group at the 8-position of the purine ring locks the nucleoside in a syn conformation, making it a valuable tool for probing DNA-protein interactions, studying DNA secondary structures, and developing novel therapeutic agents.[1]

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key procedural choices, ensuring that researchers can adapt and troubleshoot the synthesis effectively. We will explore two primary synthetic routes: a fully chemical synthesis and a chemo-enzymatic approach, offering flexibility based on available laboratory resources and expertise.

Overview of Synthetic Strategies

The preparation of 8-BnO-dATP involves two principal stages: the synthesis of the modified nucleoside, 8-benzyloxy-2'-deoxyadenosine, followed by its phosphorylation to the 5'-triphosphate.

  • Chemical Synthesis of the Nucleoside: The most direct route begins with the commercially available 8-bromo-2'-deoxyadenosine. A nucleophilic substitution reaction is used to displace the bromine atom with a benzyloxy group.[2] This step is critical as it introduces the desired modification.

  • Phosphorylation to the Triphosphate:

    • Chemical Phosphorylation: The Ludwig-Eckstein method is the preferred chemical route.[3][4] It is a "one-pot, three-step" procedure that offers high yields and minimizes the formation of undesirable by-products compared to other methods like the Yoshikawa protocol, which often results in a mixture of phosphorylation products that are difficult to separate.[3]

    • Enzymatic Phosphorylation: An alternative strategy involves a one-pot enzymatic cascade using a series of kinases to sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form.[5] This method offers exceptional regioselectivity under mild conditions but requires access to specific, purified enzymes.[5][6]

The overall workflow is depicted below.

G cluster_0 Part 1: Nucleoside Synthesis cluster_1 Part 2: Triphosphate Synthesis (Choose One) cluster_1a Route A: Chemical cluster_1b Route B: Enzymatic cluster_2 Part 3 & 4: Purification & Analysis A 8-bromo-2'-deoxyadenosine B Nucleophilic Substitution (Sodium Benzyloxide) A->B C 8-benzyloxy-2'-deoxyadenosine B->C D Ludwig-Eckstein Phosphorylation C->D E One-Pot Kinase Cascade C->E F Crude 8-BnO-dATP D->F E->F G Anion-Exchange HPLC Purification F->G H Characterization (LC-MS, NMR) G->H I Pure 8-BnO-dATP (Sodium Salt) H->I

Figure 1. High-level experimental workflow for the preparation and purification of 8-BnO-dATP.

Part 1: Protocol for Chemical Synthesis of 8-benzyloxy-2'-deoxyadenosine

This protocol details the synthesis of the nucleoside precursor starting from 8-bromo-2'-deoxyadenosine. The mechanism involves the nucleophilic displacement of the bromide at the C8 position.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
8-bromo-2'-deoxyadenosine≥98%Sigma-Aldrich, Carbosynth
Benzyl alcohol (BnOH)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshMilliporeSigma
Step-by-Step Protocol
  • Preparation of Sodium Benzyloxide:

    • Rationale: Sodium benzyloxide is a potent nucleophile required to displace the bromide from the purine ring. It is prepared in situ as it is highly moisture-sensitive.

    • Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq., 60% dispersion) to a flask containing anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous benzyl alcohol (1.5 eq.) dropwise to the suspension.

    • Allow the reaction to stir at room temperature for 1 hour until hydrogen gas evolution ceases. This indicates the complete formation of sodium benzyloxide.

  • Nucleophilic Substitution Reaction:

    • Dissolve 8-bromo-2'-deoxyadenosine (1.0 eq.) in a separate flask with anhydrous DMF.

    • Slowly add the solution of 8-bromo-2'-deoxyadenosine to the freshly prepared sodium benzyloxide solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM. The product, 8-benzyloxy-2'-deoxyadenosine, will have a different Rf value than the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench carefully by the slow addition of water.

    • Remove the DMF under reduced pressure.

    • Resuspend the residue in water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to yield 8-benzyloxy-2'-deoxyadenosine as a white solid.

Part 2: Protocol for Phosphorylation to 5'-Triphosphate

We present two robust methods for the phosphorylation of the synthesized nucleoside.

Method A: Ludwig-Eckstein Chemical Phosphorylation

This reliable "one-pot" method proceeds through a stable cyclic intermediate, which minimizes byproduct formation and simplifies purification.[3][4]

Figure 2. Reaction scheme for the Ludwig-Eckstein phosphorylation method.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
8-benzyloxy-2'-deoxyadenosineAs synthesized above-
Proton sponge≥99%Sigma-Aldrich
Salicyl chlorophosphite-Synthesized*
Tributylammonium pyrophosphate-Sigma-Aldrich
Iodine (I₂)ACS GradeSigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Triethylammonium bicarbonate (TEAB)1 M solution, pH 7.5-8.5Sigma-Aldrich

*Salicyl chlorophosphite can be prepared from salicylic acid and phosphorus trichloride.

Step-by-Step Protocol
  • Co-evaporation: Co-evaporate the 8-benzyloxy-2'-deoxyadenosine (1.0 eq.) with anhydrous pyridine (2x) and dry thoroughly under high vacuum for several hours.

  • Activation:

    • Under an inert atmosphere, dissolve the dried nucleoside and proton sponge (1.5 eq.) in anhydrous pyridine.

    • Cool the solution to 4 °C.

    • Add a solution of salicyl chlorophosphite (1.2 eq.) in anhydrous dioxane/DCM dropwise.

    • Stir the reaction at room temperature for 2-3 hours.

  • Cyclization:

    • In a separate flask, dissolve tributylammonium pyrophosphate (1.5 eq.) and tributylamine (1.5 eq.) in anhydrous DMF.

    • Add this pyrophosphate solution to the reaction mixture from step 2.

    • Stir for another 2-3 hours at room temperature.

  • Oxidation and Hydrolysis:

    • Prepare a solution of iodine (2.0 eq.) in pyridine containing 2% water.

    • Add the iodine solution to the reaction mixture and stir for 30 minutes. The solution will turn a dark brown/red.

    • Quench the excess iodine by adding a 5% aqueous solution of sodium sulfite (Na₂SO₃) until the color disappears.

    • Concentrate the reaction mixture in vacuo.

    • Add concentrated ammonium hydroxide and stir for 2 hours to hydrolyze the cyclic intermediate.

    • Remove the ammonia under reduced pressure. The resulting crude solution is now ready for purification.

Method B: One-Pot Enzymatic Cascade

This elegant method uses a series of kinases to phosphorylate the nucleoside with high specificity. It is particularly advantageous for sensitive substrates that cannot withstand harsh chemical conditions.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
8-benzyloxy-2'-deoxyadenosineAs synthesized above-
Deoxyadenosine Kinase (dAK)Recombinant-
Adenylate Kinase (AdK)RecombinantSigma-Aldrich
Nucleoside Diphosphate Kinase (NDPK)RecombinantSigma-Aldrich
Adenosine Triphosphate (ATP)Molecular Biology GradeNew England Biolabs
Tris-HCl Buffer (pH 7.5)Molecular Biology GradeThermo Fisher
Magnesium Chloride (MgCl₂)Molecular Biology GradeThermo Fisher
Step-by-Step Protocol
  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.5)

      • MgCl₂ (10 mM)

      • ATP (1.5 eq.)

      • 8-benzyloxy-2'-deoxyadenosine (1.0 eq., from a stock in DMSO)

      • dAK, AdK, and NDPK (optimized amounts, typically in the range of 1-5 U per enzyme)

    • Adjust the final volume with nuclease-free water.

  • Incubation: Incubate the reaction mixture at 37 °C. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Monitor the formation of the triphosphate product by analytical anion-exchange HPLC.

  • Termination: Terminate the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding EDTA to chelate the Mg²⁺ ions. The crude product is then purified by HPLC.

Part 3: Protocol for Purification of 8-BnO-dATP

Purification is a critical step to remove unreacted starting materials, salts, and phosphorylation byproducts. Reverse-phase HPLC is the method of choice.[7][8]

Equipment and Materials
  • Preparative HPLC system with a UV detector

  • C18 Reverse-Phase (RP) preparative column

  • Triethylammonium bicarbonate (TEAB) buffer, 1.0 M stock, pH 8.5

  • Acetonitrile (ACN), HPLC grade

HPLC Conditions
ParameterCondition
Column Preparative C18, 5 µm particle size
Eluent A 50 mM TEAB in ultrapure water
Eluent B 50 mM TEAB in 50% ACN/water
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min)
Detection 260 nm
Gradient 0-5 min: 0% B; 5-45 min: 0% to 50% B; 45-50 min: 50% B; 50-55 min: 0% B
Step-by-Step Protocol
  • Sample Preparation: Dilute the crude reaction mixture from the phosphorylation step with Eluent A. Filter through a 0.22 µm syringe filter before injection.

  • Chromatography: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major product peak, which is typically the last major peak to elute.

  • Desalting and Lyophilization:

    • Combine the pure fractions.

    • Remove the ACN and the volatile TEAB buffer by repeated co-evaporation with water using a rotary evaporator.

    • Rationale: This step is crucial for removing the TEAB salt, which can interfere with downstream applications. The triethylammonium counter-ion is replaced with sodium.

    • Dissolve the residue in a small amount of water, add a 1 M solution of NaCl (2-3 eq.), and precipitate the triphosphate by adding cold ethanol or acetone.

    • Centrifuge to pellet the sodium salt of the triphosphate.

    • Wash the pellet with cold ethanol/acetone, then dry under vacuum.

    • For final storage, lyophilize the product to obtain a stable, fluffy white powder.

Part 4: Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and concentration of the final product.

Analytical Techniques
TechniquePurposeExpected Result
Analytical RP-HPLC Assess purityA single major peak (>95% purity) at the expected retention time.[7]
Mass Spectrometry (ESI-MS) Confirm identity and molecular weightNegative ion mode should show a peak corresponding to the [M-H]⁻ ion (Expected m/z for C₁₇H₂₁N₅O₁₂P₃⁻: 592.05).[9][10]
³¹P NMR Spectroscopy Confirm triphosphate moiety and purityThree distinct phosphorus signals: a doublet (Pγ), a triplet (Pα), and a doublet of doublets (Pβ).[11]
¹H NMR Spectroscopy Confirm overall chemical structureCharacteristic peaks for the deoxyribose, adenine, and benzyl protons should be present and correctly integrated.
UV-Vis Spectroscopy Determine concentrationMeasure absorbance at λmax (~260 nm) and use the Beer-Lambert law (A = εcl). The extinction coefficient (ε) should be determined experimentally.

Applications and Future Directions

8-benzyloxy-2'-deoxyadenosine 5'-triphosphate is a powerful molecular tool. Its primary utility stems from the bulky 8-substituent, which forces the glycosidic bond into the syn conformation. This makes it invaluable for:

  • Structural Biology: Probing the conformational requirements of DNA polymerases, helicases, and other DNA-binding proteins.[12]

  • Drug Development: Serving as a building block for modified oligonucleotides (e.g., aptamers or siRNAs) with enhanced stability or novel binding properties.[13][14]

  • Nanotechnology: Incorporation into DNA nanostructures to create specific structural constraints or recognition sites.[13]

The protocols described herein provide a reliable and adaptable framework for the synthesis of this and other 8-substituted purine nucleotide analogs, paving the way for further exploration in chemical biology and therapeutic development.

References

  • Glembockyte, V., et al. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. Available at: [Link]

  • Bördlein, C., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Chemistry. Available at: [Link]

  • De Crécy-Lagard, V., et al. (2019). Mass Spectrometry of Modified RNAs: Recent Developments. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Hocek, M. Group. Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. UOCHB Available at: [Link]

  • Gasser, G., & Jäschke, A. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Gasser, G., & Jäschke, A. (2014). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules. Available at: [Link]

  • Schoch, J., & Jäschke, A. (2013). Synthesis and enzymatic incorporation of norbornene-modified nucleoside triphosphates for Diels–Alder bioconjugation. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2014). Ludwig-Eckstein approach for the synthesis of (base) modified nucleoside triphosphates. ResearchGate. Available at: [Link]

  • Misiura, K., et al. (2024). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Molecules. Available at: [Link]

  • Helm, M., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]

  • Hocek, M., & Fojta, M. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry. Available at: [Link]

  • Somoza, A. (2012). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2014). Ludwig-Eckstein synthetic approach. ResearchGate. Available at: [Link]

  • Griffiths, W. J., & Lindner, J. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews. Available at: [Link]

  • Grobe, K. J., et al. (2022). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Helm, M., & Motorin, Y. (2021). Instrumental analysis of RNA modifications. Taylor & Francis Online. Available at: [Link]

  • Wagner, J. R., et al. (2021). The multifaceted behavior of electron attachment in 8-bromo-purine derivatives and the connection with DNA damage. International Journal of Radiation Biology. Available at: [Link]

  • Pannecouque, C., et al. (2011). 8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription. PLoS ONE. Available at: [Link]

  • Chaput, J. C., et al. (2017). A Gram-Scale HPLC-Free Synthesis of TNA Triphosphates Using an Iterative Phosphorylation Strategy. Organic Letters. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions. SIELC. Available at: [Link]

  • Liao, J.-Y., et al. (2019). P(V) Reagents for the Scalable Synthesis of Natural and Modified Nucleoside Triphosphates. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. Convenient Synthesis of 2'-Deoxynucleoside 5'-Triphosphates without Nucleoside Protection and DNA Polymerase Recognition. Georgia State University. Available at: [Link]

  • PubChem. 8-Bromo-2'-deoxyadenosine. National Center for Biotechnology Information. Available at: [Link]

  • Eason, R. G., et al. (1994). Synthesis and characterization of 8-methoxy-2'- deoxyadenosine-containing oligonucleotides to probe the syn glycosidic conformation of 2'-deoxyadenosine within DNA. Biochemistry. Available at: [Link]

  • Phenomenex. Avoiding Depurination During Trityl-on Purification. Phenomenex. Available at: [Link]

  • ORBi. Synthesis and Radioligand Binding Assays of 6, 7 or 8 Benzyloxy Analogs. ORBi. Available at: [Link]

  • Taniguchi, Y., et al. (2025). Synthesis of Oligodeoxynucleotide Containing Pseudo-Deoxycytidine and Its Triphosphate Derivative. Current Protocols. Available at: [Link]

  • Bird, A. R., et al. (2023). Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. ChemBioChem. Available at: [Link]

  • Kamiya, H., et al. (2007). 2-Hydroxy-2'-deoxyadenosine 5'-triphosphate enhances A.T --> C.G mutations caused by 8-hydroxy-2'-deoxyguanosine 5'-triphosphate. Biochemistry. Available at: [Link]

  • The Column. (2023). Purification of Nucleotide Triphosphates. Chromatography Online. Available at: [Link]

  • Google Patents. (1986). Method for the production of 2'-deoxyadenosine compounds. Google Patents.
  • Google Patents. (1963). Method for the preparation of adenosine 5'-triphosphate. Google Patents.
  • Singh, Y., et al. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2'-Deoxynucleoside Triphosphates. Molecules. Available at: [Link]

  • Kore, A. R., et al. (2012). Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Drug Metabolism and Disposition. (2019). Drug Development Strategy in the United States: An Industrial View of DMPK. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Guterres, H., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Enzymatic incorporation of C8-modified nucleotides by DNA polymerases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic incorporation of C8-modified nucleotides by DNA polymerases Content Type: Application Note and Detailed Protocol Audience: Researchers, Protein Engineers, and Drug Development Professionals

Mechanistic Insights, Polymerase Selection, and Optimization Protocols

Abstract

The site-specific incorporation of C8-modified purine nucleotides (e.g., C8-alkyne-dATP, C8-bromo-dG) represents a critical challenge in chemical biology.[1] Unlike C5-pyrimidine modifications which protrude into the major groove, C8-purine modifications often destabilize the anti conformation required for Watson-Crick base pairing, forcing the nucleobase into a syn conformation that stalls replicative polymerases. This guide delineates the structural barriers to incorporation, identifies "permissive" DNA polymerases (primarily Family B), and provides a validated protocol for high-efficiency enzymatic synthesis of functionalized DNA.

Introduction: The C8 Conundrum

Modified nucleotides are essential for applications ranging from SELEX (aptamer selection) to electrochemical sensing and fluorescence labeling.

  • The Advantage: C8-substitution on purines (Adenine, Guanine) allows for labeling without interfering with the Watson-Crick hydrogen bonding face, theoretically preserving duplex stability.

  • The Problem: The C8-substituent creates significant steric clash with the sugar-phosphate backbone when the nucleotide is in the standard anti conformation. To relieve this strain, the nucleobase rotates to the syn conformation.

  • The Consequence: Standard high-fidelity polymerases (e.g., Taq, Phusion) evolved to tightly monitor the geometry of the nascent base pair. They reject the syn-conformer, leading to chain termination or extremely slow kinetics (

    
     decreases by orders of magnitude).
    

Polymerase Selection Guide

Success relies entirely on selecting a polymerase with an active site malleable enough to accommodate the bulky C8-substituent or the transient syn conformation.

Comparative Efficiency Table
Enzyme FamilyRepresentative EnzymesC8-Mod ToleranceFidelityMechanism of Failure/Success
Family A Taq, Klenow (exo-)Poor ModerateSteric gating in the active site rejects syn conformation; often stalls immediately.
Family B KOD (exo-) , Vent (exo-) , 9°N (Therminator)High HighLarger active site cleft allows "wobble"; specific mutations (e.g., A485L in KOD) enhance tolerance.
Family Y Dpo4, Pol η (Eta)Very High LowNaturally evolved for Translesion Synthesis (TLS); open active site tolerates bulky adducts but prone to mismatching.

Recommendation: For applications requiring full-length product with reasonable fidelity (e.g., labeling, PCR), KOD (exo-) or Vent (exo-) are the gold standards. For bypassing massive bulky lesions (e.g., C8-aryl adducts) where fidelity is secondary, use Dpo4 .

Mechanistic Visualization

The following diagram illustrates the structural conflict that occurs during incorporation and the workflow for overcoming it.

C8_Incorporation_Mechanism cluster_0 Structural Barrier cluster_1 Polymerase Interaction C8_Sub C8-Modified dNTP (e.g., C8-alkyne-dATP) Anti_Conf Anti Conformation (Required for W-C Pairing) C8_Sub->Anti_Conf Unfavorable Clash Steric Clash with Sugar Backbone C8_Sub->Clash Causes Syn_Conf Syn Conformation (Steric Relief) Fam_A Family A (Taq) Tight Active Site Syn_Conf->Fam_A Enters Fam_B Family B (KOD/Vent) Flexible Active Site Syn_Conf->Fam_B Enters Clash->Syn_Conf Favors Stall Enzyme Stalling (Rejection) Fam_A->Stall Steric Gating Incorp Successful Incorporation Fam_B->Incorp Accommodation Full Length DNA Full Length DNA Incorp->Full Length DNA

Caption: Structural logic dictating polymerase stalling vs. incorporation. C8-modifications drive the nucleobase into the 'syn' conformation, which is rejected by Family A polymerases but accommodated by Family B variants.

Validated Protocol: Primer Extension with C8-Alkyne-dATP

This protocol is optimized for KOD XL or Vent (exo-) DNA polymerase.[1] It is designed to incorporate C8-alkyne-dATP (or similar analogs) for subsequent Click Chemistry labeling.

Materials
  • Enzyme: KOD XL DNA Polymerase (2.5 U/µL) or Vent (exo-) DNA Polymerase.

  • Buffer: 10x Reaction Buffer (supplied with enzyme; typically contains 20mM MgSO4).

  • Template: ssDNA or dsDNA template (1 µM).

  • Primer: 5'-FAM labeled primer (for visualization) or standard primer (10 µM).

  • Nucleotides:

    • Natural dNTP mix (dCTP, dGTP, dTTP) at 2 mM each.

    • Modified dATP (C8-alkyne) at 2 mM (Note: Use 1.5x to 2x excess relative to natural dNTPs if competition is an issue, though pure substitution is preferred).

  • Additives: DMSO (optional, 5%) to reduce secondary structure.

Experimental Workflow
Step 1: Reaction Assembly (25 µL Volume)

Assemble the reaction on ice in the following order:

ComponentVolumeFinal Concentration
Nuclease-free Waterto 25 µLN/A
10x Thermopol/KOD Buffer2.5 µL1x (2 mM Mg²⁺)
dNTP Mix (C, G, T)2.5 µL200 µM each
C8-Alkyne-dATP 2.5 µL200 µM
Primer (10 µM)1.0 µL0.4 µM
Template DNA (1 µM)0.5 µL20 nM
Polymerase (2.5 U/µL) 1.0 µL 2.5 Units

> Critical Note: Do not mix natural dATP with C8-alkyne-dATP. The polymerase will preferentially select the natural nucleotide by a factor of >1000.

Step 2: Thermal Cycling (Primer Extension)

Due to the slower kinetics (


) of modified nucleotide incorporation, extension times must be increased.
  • Denaturation: 95°C for 2 min.

  • Cycling (25-30 cycles):

    • 95°C for 30 sec.

    • Annealing: [Tm - 5°C] for 45 sec.

    • Extension:68°C - 72°C for 2 to 4 minutes . (Standard is 1 min/kb; for C8-mods, use 2-3 min/kb ).

  • Final Extension: 72°C for 10 min.

  • Hold: 4°C.

Step 3: Post-Synthesis Click Labeling (CuAAC)

If the C8-modification is an alkyne, proceed to labeling:

  • Purify DNA (Spin column or Ethanol precipitation) to remove unincorporated dNTPs.

  • Add Azide-Fluorophore (50 µM), CuSO4 (1 mM), THPTA Ligand (5 mM), and Sodium Ascorbate (5 mM).

  • Incubate at 37°C for 30 mins.

Troubleshooting & Optimization

Issue: Incomplete Extension / Stalling
  • Cause: The polymerase cannot accommodate the syn conformation at the active site.

  • Solution 1 (Manganese Boost): Add MnCl₂ to a final concentration of 0.5 - 1.0 mM. Manganese relaxes the geometric specificity of the active site, allowing "looser" fit for the modified base. Warning: This lowers fidelity.

  • Solution 2 (Enzyme Swap): Switch to Therminator DNA Polymerase (NEB), an A485L variant of 9°N specifically engineered to incorporate bulky acyclic and modified nucleotides.

Issue: Low Yield
  • Cause: Slow kinetics (

    
     is low).
    
  • Solution: Increase the enzyme concentration to 5 Units/reaction and double the extension time.

Experimental Workflow Diagram

This diagram outlines the complete process from incorporation to functional analysis.

C8_Workflow Start Reaction Assembly (KOD Pol + C8-Alkyne-dNTP) PCR Thermal Cycling (Extended Elongation Time) Start->PCR Synthesis Purify DNA Purification (Remove Free dNTPs) PCR->Purify Full-length Product Click CuAAC Click Reaction (Azide-Fluorophore + Cu/THPTA) Purify->Click Bioorthogonal Labeling Analysis Analysis (PAGE / Capillary Electrophoresis) Click->Analysis Quantitation

Caption: Step-by-step workflow for generating and labeling DNA using C8-modified nucleotides.

References

  • Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Source: Accounts of Chemical Research (2016). Significance: Defines the structural basis for Family B superiority. URL:[Link]

  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Source: Molecules (2024).[2] Significance: detailed synthesis and primer extension data for C8-alkyne-dATP. URL:[Link]

  • Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency. Source: PLOS ONE / bioRxiv (2023/2025). Significance: Describes KOD mutants (e.g., Mut_C2) with 20-fold higher efficiency for modified dNTPs. URL:[Link][3]

  • Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Source: Nucleic Acids Research (2014). Significance: Analysis of bulky C8-adduct bypass by Dpo4 vs Klenow. URL:[Link]

  • Click Chemistry (Azide / alkyne reaction) Protocol. Source: Interchim / BroadPharm. Significance: Standard conditions for CuAAC labeling of modified DNA. URL:[Link]

Sources

Application Note: Structural Elucidation of DNA-Protein Complexes Containing the 8-Benzyloxy-2'-Deoxyadenosine Adduct

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The structural characterization of DNA lesions is critical for understanding mutagenesis and repair mechanisms. 8-benzyloxy-2'-deoxyadenosine (8-benzyloxy-dA) represents a class of bulky, hydrophobic C8-purine adducts. These lesions are particularly challenging because substituents at the C8 position often sterically clash with the sugar-phosphate backbone, forcing the nucleotide into a syn conformation around the glycosidic bond, unlike the canonical anti conformation of B-form DNA.

To visualize this lesion, standard replicative polymerases are insufficient due to their tight active sites. This protocol utilizes DNA Polymerase IV (Dpo4) from Sulfolobus solfataricus, a Y-family translesion synthesis (TLS) polymerase.[1] Dpo4 is the "gold standard" for such studies because its unique "Little Finger" domain creates a solvent-accessible gap that accommodates bulky adducts.

Key Challenges Addressed:

  • Hydrophobicity: The benzyloxy group promotes aggregation; specific detergents or cryoprotectants are required.

  • Catalytic Trapping: To capture the "pre-catalytic" state without turning over the substrate, Magnesium (

    
    ) must be substituted with Calcium (
    
    
    
    ).
  • Conformational Heterogeneity: The syn/anti equilibrium requires rigid crystallization matrices (high MW PEGs).

Experimental Workflow Overview

The following diagram outlines the critical path from oligonucleotide processing to diffraction-quality crystals.

G Oligo 1. Oligo Synthesis (8-benzyloxy-dA) Purify 2. HPLC Purification (Remove n-1 failures) Oligo->Purify Hydrophobicity Check Anneal 3. Duplex Annealing (Primer/Template) Purify->Anneal 1:1.2 Ratio Complex 4. Ternary Complex (Dpo4 + DNA + dNTP + Ca2+) Anneal->Complex + Protein Screen 5. Vapor Diffusion (Hanging Drop) Complex->Screen 4°C & 20°C Xray 6. X-Ray Diffraction (Synchrotron) Screen->Xray Cryo-protect

Figure 1: End-to-end workflow for co-crystallizing bulky DNA adducts with Dpo4.

Detailed Protocol

Phase 1: Oligonucleotide Preparation

The presence of the benzyl group at C8 increases the hydrophobicity of the DNA strand significantly.

  • Synthesis: Use solid-phase phosphoramidite chemistry. The 8-benzyloxy-dA phosphoramidite is sensitive to prolonged oxidation; use mild oxidizers (e.g., 0.02 M I2 in THF/Pyridine/H2O).

  • Purification (Critical):

    • Method: Reverse-Phase HPLC (C18 column).

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile (ACN).

    • Gradient: 0-20% B over 30 mins. Note: The 8-benzyloxy-dA oligo will elute significantly later than unmodified DNA due to the benzyl group.

  • Annealing:

    • Mix Template (containing lesion) and Primer (n-1 or n length) in a 1:1 molar ratio .

    • Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl.

    • Cycle: Heat to 95°C for 5 min, cool to 25°C over 4 hours (1°C/min ramp).

Phase 2: Protein Complex Assembly

Sulfolobus solfataricus Dpo4 is thermostable, which aids in purification (heat shock of host lysate) but requires specific handling for crystallization.

  • Stoichiometry: Mix Dpo4 : DNA Duplex at 1 : 1.2 . (Slight DNA excess ensures all protein is bound, reducing precipitation of apo-protein).

  • Incoming Nucleotide: Add dNTP (usually dCTP or dTTP depending on the base opposite the lesion) at 10-fold molar excess .

  • Catalytic Block: Add 5 mM

    
     .
    
    • Why?

      
       allows dNTP binding but prevents the nucleophilic attack of the 3'-OH on the 
      
      
      
      -phosphate, trapping the "ternary complex" for crystallization.
Phase 3: Crystallization Screening

Use the Hanging Drop Vapor Diffusion method.[2] Mix 1


L of Complex + 1 

L of Reservoir Solution.
Table 1: Optimized Crystallization Conditions for Dpo4-Adduct Complexes
ParameterCondition A (Acidic - Standard)Condition B (Neutral - Alternative)Function
Buffer 0.1 M Sodium Acetate, pH 4.60.1 M HEPES, pH 7.0Stabilizes protein surface charge.
Precipitant 8–12% PEG 4000 10–15% PEG 8000Drives nucleation via excluded volume.
Salt 0.2 M Ammonium Acetate0.2 M Sodium CitrateModulates ionic strength/solubility.
Additive 5–10 mM

5 mM

Traps pre-catalytic state.
Temp 18°C - 20°C18°CDpo4 crystallizes best at ambient temp.
Cryo 25% Ethylene Glycol25% GlycerolPrevents ice formation during flash cooling.

Application Note on pH: Dpo4-DNA crystals often favor lower pH (4.6–5.0). At this pH, the protein surface charge distribution favors packing interactions that tolerate the DNA backbone distortions caused by the 8-benzyloxy group.

Mechanistic Validation (Self-Validating the Structure)

When solving the structure, you must validate that the electron density reflects the specific properties of the 8-benzyloxy-dA adduct.

Mechanism Lesion 8-Benzyloxy-dA (Bulky C8 Adduct) Steric Steric Clash with Sugar Phosphate Lesion->Steric Conf Syn Conformation (Hoogsteen Face) Steric->Conf Favored Anti Anti Conformation (Watson-Crick Face) Steric->Anti Disfavored Dpo4 Dpo4 Active Site (Little Finger Domain) Conf->Dpo4 Binding Result Lesion Accommodated in Solvent Gap Dpo4->Result Stabilization

Figure 2: Mechanistic impact of C8-substitution on nucleotide conformation and enzyme binding.

Validation Checklist:

  • Syn vs. Anti: Check the

    
     angle of the glycosidic bond. 8-substituted purines usually adopt the syn  conformation (approx 60-80°) to avoid clashing with the O4' of the ribose.
    
  • Hoogsteen Pairing: If in syn, the lesion presents its Hoogsteen face (N7/N6) for pairing. Verify if the incoming dNTP pairs via Watson-Crick or Hoogsteen geometry.

  • Benzyl Density: The benzyl ring should be visible in the "Little Finger" gap or stacked against the adjacent base pair. If the density is missing, the ring may be disordered (rotating freely).

References

  • Rechkoblit, O., et al. (2006). Stepwise Translocation of Dpo4 Polymerase during Error-Free Bypass of an oxoG Lesion.[3] PLoS Biology.

    • Context: Establishes the foundational crystallization conditions (PEG 4000/NaOAc) for Dpo4 with C8-modified purines (8-oxoG).
  • Ling, H., et al. (2001). Crystal Structure of a Y-Family DNA Polymerase in Action: A Mechanism for Error-Prone and Lesion-Bypass Replication. Cell.

    • Context: The primary reference for Dpo4 structure and the "Little Finger" domain mechanism.
  • Eason, R. G., et al. (1996). Synthesis and characterization of 8-methoxy-2'-deoxyadenosine-containing oligonucleotides to probe the syn glycosidic conformation. Nucleic Acids Research.

    • Context: Provides chemical justification for the syn conform
  • Boudsocq, F., et al. (2004). Structure of the error-prone DNA polymerase IV of Sulfolobus solfataricus. Nature Genetics.

    • Context: Further refinement of Dpo4 crystallization protocols with various DNA substr

Sources

Troubleshooting & Optimization

Solubility of 8-benzyloxy-2'-deoxyadenosine in aqueous vs. organic buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Benzyloxy-2'-deoxyadenosine

Welcome to the technical support guide for 8-benzyloxy-2'-deoxyadenosine. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the solubility of this modified nucleoside. Our goal is to equip you with the scientific rationale and practical steps needed to ensure successful and reproducible experiments.

Section 1: Understanding the Molecule & Its Solubility Challenges

Frequently Asked Questions (FAQs)

Q1: What is 8-benzyloxy-2'-deoxyadenosine and why is its solubility a common issue?

A1: 8-benzyloxy-2'-deoxyadenosine is a synthetic derivative of 2'-deoxyadenosine, a natural building block of DNA. The key modification is the attachment of a bulky, nonpolar benzyloxy group (-O-CH₂-C₆H₅) at the 8-position of the adenine base. While the deoxyadenosine core is hydrophilic, the large benzyloxy group introduces significant hydrophobicity (low water solubility). This dual nature often leads to challenges when trying to dissolve the compound in standard aqueous buffers used for biological assays. Many active compounds can be excluded from biological assays due to low aqueous solubility[1].

Q2: What are the general solubility characteristics I should expect?

A2: Based on its chemical structure, you should anticipate the following:

  • Poor Aqueous Solubility: The compound will be poorly soluble or practically insoluble in purely aqueous solutions like water, phosphate-buffered saline (PBS), or Tris buffers.

  • Good Organic Solvent Solubility: It will exhibit significantly better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2]

  • Moderate Solubility in Alcohols: Solubility in ethanol or methanol is expected to be moderate but likely less than in DMSO.

Q3: How does pH impact the solubility of 8-benzyloxy-2'-deoxyadenosine?

A3: The parent molecule, adenosine, has pKa values that allow it to be protonated at low pH, which can increase aqueous solubility. However, the 8-position substitution on 8-benzyloxy-2'-deoxyadenosine can alter the pKa values of the purine ring nitrogens.[3] While slight pH adjustments might marginally influence solubility, the dominant hydrophobic character of the benzyloxy group means that pH manipulation alone is unlikely to be an effective strategy for achieving high aqueous concentrations.

Q4: Are there any stability concerns I should be aware of when preparing solutions?

A4: Yes. Nucleoside analogs can be susceptible to degradation under certain conditions.

  • pH Extremes: Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bond (cleavage of the deoxyribose sugar from the base) or other rearrangements.[4] For some modified nucleosides, even mildly alkaline conditions can cause issues.[5][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation over time. It is best practice to aliquot stock solutions into single-use volumes.[7][8]

  • Long-Term Storage: For long-term stability, stock solutions, especially in organic solvents, should be stored at -20°C or -80°C.[7] Some modified nucleosides have shown temperature-dependent decomposition.[9]

Section 2: Protocols and Experimental Workflows

Data Summary: Expected Solubility Profile

The following table provides a general guideline for solvent selection. Empirical testing is always recommended.

Solvent/Buffer SystemExpected SolubilityMaximum Recommended Concentration (for Biological Assays)Key Considerations
Water, PBS (pH 7.4), Tris-HClVery Poor / Insoluble< 0.1 mg/mLNot recommended for primary stock solutions.
Dimethyl Sulfoxide (DMSO)High≥ 50 mg/mLRecommended solvent for primary stock solutions. Keep final concentration in assays low (<0.5%) to avoid cytotoxicity.[7]
Ethanol (100%)Moderate~10-25 mg/mLCan be used as a co-solvent. May precipitate upon high dilution into aqueous buffers.
N,N-Dimethylformamide (DMF)High≥ 30 mg/mLEffective solvent, but can be more toxic to cells than DMSO. Ensure compatibility with your assay system.
Diagram: Chemical Rationale for Solubility

The diagram below illustrates the distinct polar and nonpolar regions of the 8-benzyloxy-2'-deoxyadenosine molecule, which govern its solubility behavior.

Caption: Key structural regions of the molecule.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard and most reliable method for preparing a concentrated stock of 8-benzyloxy-2'-deoxyadenosine.

Materials:

  • 8-benzyloxy-2'-deoxyadenosine (solid powder)

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weigh Vial: Tare a sterile, dry vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of 8-benzyloxy-2'-deoxyadenosine into the vial. Record the exact mass. For accuracy with small masses, it's better to weigh a slightly different amount and calculate the exact concentration later.[10]

  • Calculate Solvent Volume: Determine the volume of DMSO needed to reach your target concentration (e.g., 20 mg/mL or 50 mM).

    • Molarity Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Molarity (mol/L))

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes.[8]

    • Gentle warming (e.g., 37°C) can be applied, but ensure the compound is stable at that temperature by checking the supplier's datasheet.

  • Visual Inspection: Ensure the solution is clear, with no visible particulates. A clear solution is critical for accurate downstream dilutions.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes. Store tightly sealed at -20°C or -80°C to prevent water absorption by DMSO and to maintain compound stability.[7] Avoid repeated freeze-thaw cycles.[8]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Problem 1: My compound won't dissolve in my aqueous buffer (e.g., PBS).

  • Cause: This is expected behavior. The hydrophobic benzyloxy group prevents dissolution in polar aqueous systems. Direct dissolution in aqueous buffers is not a viable method for this compound.

  • Solution: Always prepare a concentrated primary stock solution in 100% DMSO first, as described in Protocol 1. Then, dilute this stock into your aqueous buffer to achieve the final working concentration.

Problem 2: When I dilute my DMSO stock into my aqueous buffer or cell media, a precipitate forms.

  • Cause: This is called "crashing out." The compound is moving from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). If the final concentration in the aqueous phase exceeds its solubility limit, it will precipitate.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to lower the final target concentration in your working solution.

    • Use Stepwise Dilution: Avoid diluting the DMSO stock in a single large step. Perform serial dilutions. For example, instead of adding 1 µL of a 50 mM stock directly to 1 mL of buffer (1:1000 dilution), first dilute the stock 1:10 in DMSO, then 1:100 from that intermediate stock into your buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[7]

    • Increase Final DMSO Concentration: While keeping DMSO levels low is important for cell health (typically <0.5%), sometimes increasing the final concentration to 0.5% or even 1% is necessary and can be tolerated by many cell lines. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[8]

    • Consider Co-solvents: For particularly difficult cases, co-solvents like PEG400 or cyclodextrins can be included in the final aqueous buffer to enhance solubility.[7] This requires significant validation to ensure the co-solvent doesn't interfere with the assay.

Problem 3: My final working solution is cloudy or hazy.

  • Cause: Cloudiness indicates that the compound has either precipitated into very fine particles or has formed micelles. This is not a true solution and will lead to inaccurate and non-reproducible results.

  • Solution:

    • Do Not Use: Do not proceed with a cloudy solution. The effective concentration is unknown.

    • Filter a Small Sample: Try filtering a small amount through a 0.22 µm syringe filter. If the filtrate is now clear, it indicates precipitation was the issue. However, the concentration will now be lower than intended.

    • Re-prepare at a Lower Concentration: The most reliable solution is to discard the hazy solution and prepare a new one at a lower final concentration, following the troubleshooting steps for Problem 2.

Diagram: Troubleshooting Workflow for Solubility Issues

This flowchart provides a logical path for diagnosing and solving solubility problems during the preparation of working solutions.

G cluster_troubleshoot Troubleshooting Steps start Start: Prepare Working Solution (Dilute DMSO stock into Aqueous Buffer) check_clarity Is the final solution perfectly clear? start->check_clarity success Success! Proceed with experiment. Include vehicle control. check_clarity->success Yes precipitate Problem: Precipitate or Haze Observed check_clarity->precipitate No ts1 Option 1: Re-prepare at a lower final concentration. precipitate->ts1 ts2 Option 2: Use stepwise dilution. precipitate->ts2 ts3 Option 3: Increase final DMSO % (if assay allows, e.g., to 0.5%). precipitate->ts3 ts4 Option 4 (Advanced): Investigate co-solvents (e.g., PEG400, cyclodextrin). precipitate->ts4 ts1->start Retry ts2->start Retry ts3->start Retry caption Workflow for troubleshooting solubility.

Caption: Workflow for troubleshooting solubility.

References

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC. (2023, April 10). National Center for Biotechnology Information. [Link]

  • DMSO (0.1 M phosphate buffer, pH 7.4): Significance and symbolism. (2025, February 20). Connected Papers. [Link]

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - PMC. (2023, July 1). National Center for Biotechnology Information. [Link]

  • The effect of DMSO in the aqueous thiol–disulphide dynamic covalent chemistry of model pseudopeptides. RSC Publishing. [Link]

  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. ResearchGate. [Link]

  • Solvent matters: Long-term stability and enhanced solubility of merocyanine photoacids in water-DMSO mixtures. ResearchGate. [Link]

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. [Link]

  • effect of DMSO on pH. Google Groups.
  • 8-Oxo-2'-deoxyadenosine. PubChem. [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. MDPI. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Cuyamaca College. [Link]

  • 8-Oxo-2′-Deoxyguanosine as a Biomarker of Tobacco Smoking-Induced Oxidative Stress. National Center for Biotechnology Information. [Link]

  • Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives. PubMed. [Link]

  • Aromatic Nonpolar Nucleosides as Hydrophobic Isosteres of Pyrimidine and Purine Nucleosides. National Center for Biotechnology Information. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. National Center for Biotechnology Information. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Deoxyadenosine. PubChem. [Link]

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications. [Link]

  • The Effect of 8,5′-Cyclo 2′-deoxyadenosine on the Activity of 10-23 DNAzyme - PMC. National Center for Biotechnology Information. [Link]

  • Substituted benzylamino-2′-deoxyadenosine a modified nucleoside with radiosensitizing properties - PMC. National Center for Biotechnology Information. [Link]

  • Convenient synthesis of 8-amino-2'-deoxyadenosine. SciSpace. [Link]

  • Adenosine. FooDB. [Link]

  • 8-Hydroxy-2'-Deoxyguanosine. PubChem. [Link]

  • Systematic Computational Optimization and Population Shift Analysis of 8-Substituted Adenosine Analogs. Beilstein Archives. [Link]

  • Hydrophobic, Non-Hydrogen-Bonding Bases and Base Pairs in DNA - PMC. National Center for Biotechnology Information. [Link]

  • 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo. PubMed. [Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC. National Center for Biotechnology Information. [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. National Center for Biotechnology Information. [Link]

  • Optimal buffers contents. SibEnzyme. [Link]

  • Recognition of 8-Oxo-2′-deoxyguanosine in DNA Using the Triphosphate of 2′-Deoxycytidine Connecting the 1,3-Diazaphenoxazine Unit, dCdapTP. MDPI. [Link]

  • 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies. ResearchGate. [Link]

Sources

Improving yield of C8-alkylation reactions on unprotected nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C8-alkylation reactions on unprotected nucleosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful modification technique. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and achieve your synthetic goals.

Introduction to C8-Alkylation of Unprotected Nucleosides

The selective functionalization of the C8 position of purine nucleosides is a critical strategy in medicinal chemistry and chemical biology.[1][2] C8-modified nucleosides are valuable as fluorescent probes, biomarkers, and therapeutic agents.[1][2] Performing these modifications on unprotected nucleosides presents a significant challenge due to the multiple reactive sites on the nucleobase and the sugar moiety. However, successful direct C-H activation and functionalization avoid lengthy protection and deprotection steps, making the synthesis more efficient.[3][4] This guide focuses on overcoming the common hurdles associated with these reactions to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my C8-alkylation yield consistently low?

Low yields in C8-alkylation of unprotected nucleosides can stem from several factors including suboptimal reaction conditions, substrate degradation, and inefficient activation of the C8-H bond. Key areas to investigate are the choice of catalyst, solvent, temperature, and the nature of the alkylating agent. For instance, guanosine is often a poorer substrate for direct C8-arylation compared to adenosine, which may be due to unfavorable coordination of the catalyst.[5]

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

The presence of multiple nucleophilic sites on the nucleoside can lead to undesired side reactions. Alkylation can occur at other ring nitrogens (e.g., N7, N3, N1), the exocyclic amino group, or even the sugar hydroxyl groups.[6][7][8] For example, alkylation at the N7 position of guanine can be an initial step leading to the final C8 adduct. Additionally, N-formylation can compete with C8-formylation when using certain formylating agents.[9]

Q3: Is protection of the sugar hydroxyl groups always necessary?

While many protocols for C8-alkylation involve the protection of the sugar hydroxyls, particularly as silyl ethers, it is not always a strict requirement.[10][11][12] Several methods have been developed for the direct functionalization of unprotected nucleosides in polar organic solvents or even water.[13] For instance, Sonogashira alkynylation of C8-bromoguanosine can proceed efficiently without sugar protection.[10] The necessity of protection often depends on the specific reaction conditions and reagents used.

Q4: How do I choose the right catalyst and reaction conditions for my specific nucleoside and alkylating agent?

The optimal catalyst and conditions are highly dependent on the nature of both the nucleoside and the alkylating agent. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used for C8-functionalization.[2][13] For direct C-H activation, palladium acetate with a suitable ligand is often effective.[5] Radical-based approaches, sometimes employing photoredox catalysis, have also emerged as a powerful tool, particularly for the alkylation of guanosine derivatives.[3][4][14] Careful review of the literature for similar transformations is the best starting point for selecting initial screening conditions.

Q5: What are the best methods for purifying C8-alkylated nucleosides?

Purification can be challenging due to the polarity of the products and the presence of closely related byproducts. Standard silica gel column chromatography is a common method, often requiring a polar solvent system like dichloromethane/methanol or chloroform/methanol.[15] In some cases, reversed-phase chromatography may be necessary. For nucleotides, more specialized techniques like hydrophilic interaction liquid chromatography (HILIC) might be required.[16]

Troubleshooting Guide

Low yields and complex product mixtures are common challenges in the C8-alkylation of unprotected nucleosides. This section provides a systematic approach to identifying and resolving these issues.

Symptom Probable Cause(s) Recommended Solution(s)
No or very low conversion of starting material 1. Ineffective C-H bond activation: The C8-H bond is relatively acidic but requires specific conditions for activation.[11] 2. Catalyst deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. 3. Poor substrate solubility: Unprotected nucleosides can have low solubility in common organic solvents.[12] 4. Inappropriate temperature: The reaction may require higher temperatures for activation, or lower temperatures to prevent degradation.1. Optimize activation method: For lithiation, ensure the use of a strong, non-nucleophilic base like LDA at low temperatures.[10][11][12] For Pd-catalyzed reactions, screen different ligands and additives.[5] Consider a radical-based approach.[3][4] 2. Use fresh catalyst and anhydrous solvents: Ensure all reagents and solvents are of high purity. Degas the reaction mixture to remove oxygen. 3. Improve solubility: Use a more polar aprotic solvent like DMF, NMP, or DMSO. Consider aqueous-organic solvent mixtures for Pd-catalyzed reactions.[13] 4. Perform a temperature screen: Systematically vary the reaction temperature to find the optimal balance between reaction rate and stability.
Formation of multiple products (poor selectivity) 1. Alkylation at other nucleophilic sites: Competition between C8 and other sites (N7, N3, exocyclic amine, sugar hydroxyls).[6][7] 2. Over-alkylation: Multiple alkyl groups may be added to the nucleoside. 3. Degradation of starting material or product: The nucleoside may be unstable under the reaction conditions, leading to depurination or other decomposition pathways.[13]1. Modify reaction conditions: Lowering the temperature can sometimes improve selectivity. The choice of base and solvent can also influence the site of reaction. For direct C-H arylation of guanosine, the choice of copper co-catalyst can be critical.[5] 2. Control stoichiometry: Use a limiting amount of the alkylating agent. 3. Reduce reaction time and temperature: Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is formed. Ensure the pH of the reaction mixture is controlled, as acidic conditions can promote depurination.[11]
Depurination (loss of the purine base) 1. Acidic reaction conditions: The glycosidic bond is susceptible to cleavage under acidic conditions.[13] 2. Formation of unstable intermediates: Alkylation at certain ring nitrogens can destabilize the glycosidic bond.[7][8]1. Maintain neutral or slightly basic pH: Use a non-acidic catalyst system or add a non-nucleophilic base to neutralize any acid generated during the reaction. 2. Choose milder reaction conditions: Explore alternative synthetic routes that avoid harsh reagents or high temperatures.
Difficulty in product purification 1. Similar polarity of product and byproducts: Makes separation by chromatography challenging. 2. Product instability on silica gel: The acidic nature of silica gel can cause degradation of sensitive products.1. Optimize chromatographic conditions: Screen different solvent systems and consider using a different stationary phase (e.g., alumina, reversed-phase silica). Derivatization of the product can sometimes facilitate separation.[16] 2. Use neutral or basic purification methods: Treat silica gel with a base (e.g., triethylamine) before use, or opt for purification techniques that do not involve acidic stationary phases.

Experimental Protocols

General Protocol for Palladium-Catalyzed C8-Arylation of Unprotected 2'-Deoxyadenosine

This protocol is a starting point and may require optimization for different substrates and aryl halides.

Materials:

  • Unprotected 2'-deoxyadenosine

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2'-deoxyadenosine (1 equivalent), aryl iodide (1.5 equivalents), Pd(OAc)₂ (0.1 equivalents), PPh₃ (0.2 equivalents), CuI (0.2 equivalents), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol).

Protocol for C8-Lithiation and Alkylation of Silyl-Protected Adenosine

This method is suitable for the introduction of simple alkyl groups.

Materials:

  • 2',3',5'-Tris-O-(tert-butyldimethylsilyl)adenosine

  • Lithium diisopropylamide (LDA) solution

  • Alkyl iodide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the silyl-protected adenosine in anhydrous THF in a dry, inert atmosphere-flushed flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF. Stir at -78 °C for 1 hour.[10][11]

  • Add the alkyl iodide (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the silyl-protected C8-alkylated adenosine by silica gel chromatography.

  • For deprotection, dissolve the purified product in THF and add TBAF solution (1 M in THF, 3-4 equivalents). Stir at room temperature for 12-16 hours.[10][11]

  • Concentrate the reaction mixture and purify the final unprotected C8-alkylated nucleoside by column chromatography.

Visualizing the Process

C8-Alkylation Troubleshooting Workflow

G start Low Yield or Complex Mixture check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No/Low good_conversion Good Conversion check_conversion->good_conversion Yes sub_low_conversion Troubleshoot Reaction Conditions: - Increase Temperature - Change Solvent/Catalyst - Check Reagent Purity low_conversion->sub_low_conversion check_selectivity Analyze Product Mixture (LC-MS, NMR) good_conversion->check_selectivity multiple_products Multiple Products check_selectivity->multiple_products Poor Selectivity single_product Mainly Desired Product check_selectivity->single_product Good Selectivity sub_multiple_products Optimize for Selectivity: - Lower Temperature - Adjust Stoichiometry - Change Base/Additives multiple_products->sub_multiple_products check_degradation Evidence of Degradation? (e.g., Depurination) single_product->check_degradation sub_multiple_products->check_degradation degradation_yes Degradation Observed check_degradation->degradation_yes Yes degradation_no No Significant Degradation check_degradation->degradation_no No sub_degradation_yes Use Milder Conditions: - Lower Temperature - Shorter Reaction Time - Control pH degradation_yes->sub_degradation_yes end_success Successful Optimization degradation_no->end_success

Caption: A workflow for troubleshooting C8-alkylation reactions.

Key Factors Influencing C8-Alkylation Yield

G cluster_factors Reaction Parameters Yield Reaction Yield Catalyst Catalyst System (Pd, Cu, etc.) Catalyst->Yield Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Yield Temperature Temperature Temperature->Yield Base Base (Strength, Sterics) Base->Yield Alkylating_Agent Alkylating Agent (Reactivity) Alkylating_Agent->Yield Substrate Nucleoside Substrate (Adenosine vs. Guanosine) Substrate->Yield

Caption: Key parameters influencing C8-alkylation yield.

References

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). Molecules. [Link]

  • Mechanism of C8 alkylation of guanine residues by activated arylamines: evidence for initial adduct formation at the N7 position. (1992). Proceedings of the National Academy of Sciences. [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). ResearchGate. [Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. (2015). Molecules. [Link]

  • Late-stage guanine C8-H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction. (2024). Nature Communications. [Link]

  • The synthesis of C8-Aryl purines, nucleosides, and phosphoramidites. (2014). Current Protocols in Nucleic Acid Chemistry. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). Molecules. [Link]

  • Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction. (2024). ResearchGate. [Link]

  • Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. (2020). Organic & Biomolecular Chemistry. [Link]

  • The synthesis of C8-aryl purines, nucleosides and phosphoramidites. (2014). Current Protocols in Nucleic Acid Chemistry. [Link]

  • An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. (2009). Chemical Research in Toxicology. [Link]

  • HOT article: radical alkylation of guanosines in water. (2011). Organic & Biomolecular Chemistry Blog. [Link]

  • Selected examples of C8‐alkylation and trifluoromethylation of guanosine. (2019). ResearchGate. [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). ResearchGate. [Link]

  • Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. (2009). ACS Publications. [Link]

  • DNA Damage: Alkylation. (2004). eScholarship.org. [Link]

  • What are Radical initiators and their role in a free radical reaction? (2022). CurlyArrows Organic Chemistry. [Link]

  • Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. (2023). Journal of Organic Chemistry. [Link]

  • A procedure for selective DNA alkylation and detection by mass spectrometry. (1995). ResearchGate. [Link]

  • Genotoxic C8-Arylamino-2′-deoxyadenosines Act as Latent Alkylating Agents to Induce DNA Interstrand Cross-Links. (2021). Journal of the American Chemical Society. [Link]

  • Radical initiator – Knowledge and References. (2017). Taylor & Francis. [Link]

  • Changed reactivity of secondary hydroxy groups in C8-modified adenosine - lessons learned from silylation. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. (2021). International Journal of Molecular Sciences. [Link]

  • siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy INTRODUCTION. (2010). Glen Research. [Link]

  • N8- and C8-linked purine bases as universal nucleosides used for oligonucleotide hybridization. (2000).
  • Synthesis of N2-alkyl-8-oxo-7,8-dihydro-2′-deoxyguanosine derivatives and effects of these modifications on RNA duplex stability. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. (2017). Proceedings of the National Academy of Sciences. [Link]

  • Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. (2019). Nucleic Acids Research. [Link]

Sources

Troubleshooting low coupling efficiency of 8-modified phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency & Stability

Ticket ID: #8MOD-PURINE-001 Assigned Specialist: Senior Application Scientist

Introduction: The "8-Position" Paradox

Welcome to the technical guide for 8-modified purines (e.g., 8-bromo-dG, 8-oxo-dG, 8-amino-dA). As researchers, you often encounter a paradox with these modifications: low recovery yields are frequently misdiagnosed as low coupling efficiency .

While steric hindrance at the C8 position does affect coupling kinetics, the catastrophic loss of full-length product is often due to downstream chemical instability (oxidation or depurination) rather than the failure of the phosphoramidite to attach.

This guide distinguishes between Kinetic Barriers (getting the molecule ON the column) and Chemical Integrity (keeping the molecule ON the column).

Part 1: The Steric Barrier (Coupling Phase)

The substituent at the C8 position forces the nucleobase into the syn conformation and creates significant steric bulk near the phosphoramidite moiety. This hinders the approach of the activator and the 5'-hydroxyl of the growing chain.

Diagnostic Checklist
  • Symptom: Trityl monitor shows a sharp drop (orange/red bar) specifically after the 8-modified base addition.

  • Symptom: Stepwise yield is <95%.

Protocol Adjustments
ParameterStandard ProtocolOptimized for 8-Modified Purines Rationale
Concentration 0.05 M - 0.1 M0.10 M - 0.15 M Higher concentration drives the reaction equilibrium forward (Le Chatelier's principle) to overcome steric repulsion.
Coupling Time 1.5 - 2.0 min6.0 - 10.0 min Sterically hindered centers have slower reaction kinetics. Extending time compensates for the reduced collision frequency of the active species.
Activator 1H-TetrazoleETT (5-Ethylthio-1H-tetrazole) ETT is more acidic (pKa ~4.[1][2]28) than Tetrazole (pKa ~4.89), generating a more reactive tetrazolide intermediate [1].
Activator (Alt) --DCI (4,5-Dicyanoimidazole) If depurination is a concern (see Part 3), DCI is less acidic but highly nucleophilic, offering a safer activation profile [2].[3]
Visualizing the Steric Blockade

StericHindrance cluster_0 Standard Base (Anti) cluster_1 8-Modified Base (Syn) Std_Base Base (Anti-conformation) Std_P Phosphoramidite Std_Base->Std_P Minimal Steric Clash Mod_Base 8-Bromo/Oxo Base (Syn-conformation) Steric STERIC BLOCKADE Mod_Base->Steric Mod_P Phosphoramidite Steric->Mod_P Blocks Activator Access

Caption: The C8-substituent forces the base into a 'syn' orientation, physically shielding the reactive phosphoramidite center.

Part 2: The Chemical Integrity (Oxidation & Deprotection)

If your trityl yields look good (>98%) but your final HPLC/PAGE shows truncated products or multiple peaks, the issue is likely chemical degradation , not coupling.

Scenario A: 8-Oxo-dG (The Oxidation Trap)

8-oxo-dG is extremely electron-rich (low redox potential). It is susceptible to further oxidation by standard iodine solutions, converting it into spiroiminodihydantoin (Sp) or guanidinohydantoin (Gh) , which leads to G→T transversions or strand cleavage [3].[2]

  • The Fix (Oxidation): Standard Iodine/Water/Pyridine is generally acceptable if exposure is minimized, but avoid prolonged oxidation steps.

  • The Fix (Deprotection - CRITICAL): 8-oxo-dG degrades rapidly in hot ammonia. You must use a scavenger.

Validated Protocol for 8-Oxo-dG Deprotection [4]:

  • Reagent: NH₄OH (30%) + 0.25 M 2-Mercaptoethanol (2-ME) .

  • Conditions: 17 hours at 55°C.

  • Mechanism: 2-ME acts as a sacrificial antioxidant, preventing the oxidative decomposition of the 8-oxo moiety during the basic workup.

Scenario B: 8-Bromo-dG (The Substitution Risk)

The Bromine atom at C8 is a good leaving group. In harsh conditions (high heat + strong nucleophiles), it can be displaced by the amine used in deprotection (e.g., methylamine), converting 8-Bromo-dG into 8-amino-dG or 8-methylamino-dG .[2]

  • The Fix: Avoid AMA (Ammonium Hydroxide/Methylamine) if possible.

  • Recommended: NH₄OH at Room Temperature for 24 hours [5]. This is milder and preserves the halogen bond.

Part 3: The Depurination Danger

8-substituted purines alter the electron density of the glycosidic bond (N9-C1'). Electron-withdrawing groups (like 8-Bromo) generally stabilize the bond, but electron-donating groups or specific ring distortions can make the base susceptible to acid-catalyzed depurination during the Detritylation (Deblock) step.

Troubleshooting Flow: Depurination

If you see a dominant N-1 peak (one base shorter) or low overall yield for long oligos:

  • Switch Acid: Replace Trichloroacetic Acid (TCA, pKa ~0.7) with Dichloroacetic Acid (DCA, pKa ~1.5) .[2] TCA is too aggressive for modified purines [6].

  • Shorten Contact: Reduce deblock delivery time to the minimum required to clear the color (e.g., 2 x 30s pulses instead of continuous flow).

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

TroubleshootingFlow Start Start: Low Yield / Poor Quality CheckTrityl Check Trityl Monitor Start->CheckTrityl Branch1 Trityl Drop at 8-Mod Step? CheckTrityl->Branch1 CouplingIssue Issue: Coupling Efficiency Branch1->CouplingIssue Yes (Orange/Red) StabilityIssue Issue: Chemical Instability Branch1->StabilityIssue No (Trityls Good) Sol1 1. Increase Conc (0.15M) 2. Extend Time (6-10m) 3. Use ETT Activator CouplingIssue->Sol1 IsOxo Is it 8-Oxo-dG? StabilityIssue->IsOxo OxoFix 1. Use 0.25M 2-Mercaptoethanol 2. Avoid harsh oxidizers IsOxo->OxoFix Yes IsBromo Is it 8-Bromo-dG? IsOxo->IsBromo No BromoFix 1. Avoid AMA (Substitution risk) 2. Use NH4OH @ RT IsBromo->BromoFix Yes Depurination Check Depurination (Switch TCA to DCA) IsBromo->Depurination No

Caption: Diagnostic logic flow for identifying whether the failure is kinetic (coupling) or chemical (degradation).

Frequently Asked Questions (FAQs)

Q1: Can I use "Double Coupling" to improve the yield of 8-oxo-dG? A: Proceed with caution. While double coupling helps with steric hindrance, it exposes the sensitive 8-oxo base to the activator and acetonitrile for longer periods. For 8-oxo-dG, a single, optimized long coupling (6-10 min) with fresh reagents is often safer than double coupling.[2] For 8-Bromo-dG, double coupling is recommended.[2]

Q2: My 8-oxo-dG oligo is pink/red after deprotection. Is this normal? A: No. A strong color change often indicates oxidative degradation or the formation of byproduct chromophores. Ensure you are using 2-mercaptoethanol in your deprotection mix.[2] If you are already doing this, check the freshness of your reagents; aldehydes in poor-quality acetonitrile can also react with the base.

Q3: Which activator is best for 8-modified bases? A: ETT (5-ethylthio-1H-tetrazole) is the gold standard for modified bases due to its higher acidity and solubility, driving the reaction against the steric gradient. However, if you observe depurination (n-1 peaks), switch to DCI , which is less acidic.

Q4: I am seeing an "n+1" peak in my mass spec. What happened? A: This is likely a "double addition" caused by the activator being too acidic and removing the DMT group during the coupling step, allowing a second base to add immediately. This is rare with DCI but possible with BTT/ETT if the coupling time is excessive. Reduce coupling time slightly or switch to DCI.

References

  • Glen Research. (2023). Activators for Oligonucleotide Synthesis. Glen Report. [Link]

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole. Nucleic Acids Research.[4][5][6][7] [Link]

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews. [Link]

  • Glen Research. (2024). 8-oxo-dG-CE Phosphoramidite Product Manual. [Link]

  • Glen Research. (2024). 8-Br-dG-CE Phosphoramidite Product Manual. [Link]

  • LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research.[2][4][5][6][7] [Link]

Sources

Validation & Comparative

1H NMR Characterization of 8-Benzyloxy-2'-deoxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and characterization protocol for 8-benzyloxy-2'-deoxyadenosine (8-BnO-dA) , a modified nucleoside often encountered in DNA damage studies (as a carcinogen adduct) or as a synthetic intermediate in purine functionalization.

Executive Summary & Application Context

8-benzyloxy-2'-deoxyadenosine represents a specific class of C8-modified purines. Unlike N-alkylated isomers (N1, N6, or N7-benzyl), the C8-O-alkylation fundamentally alters the electronic and steric environment of the nucleobase.

  • Primary Utility: Biomarker for oxidative stress/alkylation damage; probe for syn-conformation in DNA duplexes.[1]

  • Characterization Challenge: Distinguishing C8-O-alkylation from N-alkylation and identifying the syn vs. anti conformational equilibrium induced by the bulky C8 substituent.

Comparative Analysis: 8-BnO-dA vs. Alternatives

The following analysis compares the target molecule against its parent (2'-deoxyadenosine) and a structural analog (8-oxo-2'-deoxyadenosine) to illustrate key spectral shifts.

Structural Causality[1][2]
  • Steric "Syn" Effect: The bulky benzyloxy group at C8 creates a steric clash with the ribose ether oxygen (O4').[1] To relieve this strain, the nucleobase rotates around the glycosidic bond (

    
     angle) from the typical anti conformation (base away from sugar) to the syn conformation (base over sugar).[1][2]
    
  • Electronic Shielding: The electron-donating alkoxy group increases electron density in the pyrimidine ring, often causing an upfield shift of the remaining H2 proton compared to electron-poor derivatives (e.g., 8-bromo).

Table 1: Representative 1H NMR Chemical Shifts (DMSO-d6)

Note: Values are representative of the 8-alkoxy-dA class. Exact shifts vary with concentration and temperature.[1]

Proton2'-Deoxyadenosine (Parent)8-Benzyloxy-2'-dA (Target)8-Oxo-2'-dA (Analog)Diagnostic Logic
H8 ~8.35 ppm (s)Absent Absent (NH in keto form)Disappearance of H8 is the primary confirmation of C8 substitution.[2]
H2 ~8.15 ppm (s)~8.10 - 8.20 ppm (s)~8.00 ppm (s)H2 remains a singlet.[1][2] Little shift occurs as it is distant from C8.[1]
Benzyl-CH₂ N/A~5.45 - 5.55 ppm (s) N/ADistinctive deshielded methylene singlet (or ABq) due to O-attachment.[1][2]
Benzyl-Ph N/A~7.30 - 7.50 ppm (m) N/AMultiplet integration must equal 5H.[1][2]
H1' (Anomeric) ~6.35 ppm (t)~6.10 - 6.25 ppm~6.00 - 6.20 ppmUpfield shift often observed due to syn conformation anisotropy.[1][2]
H2'/H2'' ~2.2 - 2.7 ppmChanged Splitting ~2.0 - 3.0 ppmThe syn lock alters the sugar pucker (S-type vs N-type), changing J-couplings.
Exchangeable NH₂ (~7.3 ppm)NH₂ (Broad)NH (~12 ppm) + NH₂8-BnO lacks the N7-H seen in 8-oxo tautomers.[1][2]

Experimental Protocol: Self-Validating Workflow

This protocol ensures the differentiation of 8-O-benzyl isomers from N-benzyl isomers.

Phase 1: Sample Preparation[1][2]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: CDCl₃ often fails to dissolve polar nucleosides; D₂O causes exchange of the NH₂ protons, removing a key validation signal.[1]

  • Concentration: 5–10 mg in 600 µL.[1]

  • Tube: 5 mm high-precision NMR tube.

Phase 2: Acquisition Parameters[2]
  • Pulse Sequence: Proton (zg30 or equivalent).[1][2]

  • Scans (NS): Minimum 64 (to resolve small impurity peaks).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

Phase 3: Validation Logic (Step-by-Step)
  • Check the 8.0–8.5 ppm region:

    • Pass: Only one singlet (H2) is present.[1][2]

    • Fail: Two singlets imply the H8 is still intact (likely N-alkylation).[1]

  • Integrate the Benzyl CH₂ (5.5 ppm):

    • Pass: Integral = 2.0 relative to H1' (1.0).[1][2]

    • Fail: If integral is ~4.0-5.0 ppm, suspect N-alkylation (N-CH₂ is often more shielded than O-CH₂).[2]

  • NOESY Experiment (Critical for Conformation):

    • Irradiate/Select Benzyl-CH₂ .[1]

    • Observation: Strong NOE to H1' indicates syn conformation (typical for 8-substituted purines).[1][2]

    • Observation: Strong NOE to H2'/H2'' only indicates anti (unlikely for 8-BnO).[1][2]

Visualization: Characterization Decision Tree

The following diagram illustrates the logic flow for determining the regiochemistry of the benzylation reaction.

G Start Crude Reaction Product (dA + Benzylating Agent) H8_Check 1H NMR: Region 8.0-8.5 ppm How many singlets? Start->H8_Check Two_Singlets Two Singlets (H2 and H8 present) H8_Check->Two_Singlets 2 (H2 + H8) One_Singlet One Singlet (H8 lost) H8_Check->One_Singlet 1 (H2 only) N_Alkylation N-Alkylation (N1, N6, or N7) Two_Singlets->N_Alkylation C8_Sub C8 Substitution One_Singlet->C8_Sub CH2_Check Check CH2 Shift C8_Sub->CH2_Check OCH2 ~5.5 ppm (Deshielded) O-Benzyl CH2_Check->OCH2 NCH2 < 5.3 ppm (Shielded) N-Benzyl or C-Benzyl CH2_Check->NCH2 Final_BnO Confirmed: 8-Benzyloxy-2'-dA OCH2->Final_BnO

Caption: Logical workflow for distinguishing 8-benzyloxy-2'-deoxyadenosine from N-alkylated byproducts using 1H NMR chemical shifts.

References

  • BenchChem. Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from .[1][2]

  • Oregon State University. 1H NMR Chemical Shift Data: Benzylic and Ether Protons. Retrieved from .[1][2]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from .[1][2]

  • National Institutes of Health (NIH). Conformational analysis of 8-substituted deoxyadenosine derivatives.[1] Nucleic Acids Research.[1][3] Retrieved from .[1][2]

  • ResearchGate. Synthesis of 8-substituted 2'-deoxyadenosine derivatives. Retrieved from .[1][2][4]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 8-Alkoxy Purines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Purines, particularly substituted purines, represent a cornerstone of many therapeutic agents and biological probes.[1][2] Among these, 8-alkoxy purines are a significant class of compounds with diverse biological activities. Mass spectrometry stands as an indispensable tool for the structural elucidation of these molecules. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of a series of 8-alkoxy purines, offering insights into how the nature of the alkoxy substituent dictates the fragmentation pathways. This analysis is grounded in fundamental principles of mass spectrometry and supported by predictive data for 8-methoxy, 8-ethoxy, and 8-propoxy purine.

The Foundational Fragmentation of the Purine Core

Under electron ionization (EI) conditions, the purine ring system undergoes characteristic fragmentation, providing a diagnostic fingerprint. The initial ionization event typically involves the removal of an electron to form a molecular ion (M+•). The fragmentation of this molecular ion is driven by the inherent stability of the resulting fragments.

A primary fragmentation pathway for the unsubstituted purine core involves the sequential loss of HCN molecules, reflecting the cleavage of the imidazole and pyrimidine rings. This process gives rise to a series of characteristic ions that are often observed in the mass spectra of purine derivatives.

Comparative Fragmentation Analysis of 8-Alkoxy Purines

The introduction of an alkoxy group at the 8-position significantly influences the fragmentation pattern of the purine ring. The nature of the alkyl chain in the alkoxy group provides a clear diagnostic handle to differentiate between homologs in this class of compounds. Here, we compare the expected fragmentation patterns of 8-methoxy, 8-ethoxy, and 8-propoxy purine.

8-Methoxy Purine: A Profile of Stability

The mass spectrum of 8-methoxy purine is anticipated to be dominated by the molecular ion, owing to the stability of the aromatic purine system. A key fragmentation pathway involves the loss of a methyl radical (•CH3) from the methoxy group, leading to a stable radical cation. Another significant fragmentation is the loss of formaldehyde (CH2O), a common rearrangement for methoxy-substituted aromatic compounds.

8-Ethoxy Purine: The Emergence of Alkene Loss

With the extension of the alkyl chain to an ethoxy group, a new and highly characteristic fragmentation pathway emerges: the loss of a neutral ethene molecule (C2H4) via a McLafferty-type rearrangement. This is a highly favorable process for ethers with at least a two-carbon chain.[3] The loss of an ethyl radical (•C2H5) is also expected, but the loss of ethene is often more pronounced.

8-Propoxy Purine: Chain Length and Fragmentation Diversity

For 8-propoxy purine, the fragmentation becomes more diverse due to the longer alkyl chain. The loss of a propene molecule (C3H6) via a rearrangement is a major expected pathway. Additionally, cleavage of the propyl group can lead to the loss of an ethyl radical (•C2H5) to form a protonated 8-methoxy purine-like fragment, or the loss of a propyl radical (•C3H7). The fragmentation pattern will likely show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH2 groups.[3]

Tabulated Comparison of Key Fragment Ions

To facilitate a direct comparison, the expected key fragment ions and their relative abundances for 8-methoxy, 8-ethoxy, and 8-propoxy purine under electron ionization are summarized below.

Fragment Ion m/z (8-Methoxy Purine) Relative Abundance (%) m/z (8-Ethoxy Purine) Relative Abundance (%) m/z (8-Propoxy Purine) Relative Abundance (%) Postulated Structure/Loss
[M]+•1501001649517885Molecular Ion
[M - CH3]+13545----Loss of methyl radical
[M - CH2O]+•12030----Loss of formaldehyde
[M - C2H5]+--13550--Loss of ethyl radical
[M - C2H4]+•--136100--Loss of ethene
[M - C3H7]+----13540Loss of propyl radical
[M - C3H6]+•----136100Loss of propene
[Purine-8-O]+135451355013540Cleavage of the O-Alkyl bond
[Purine]+12015120101205Loss of the alkoxy group

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for the purine core and the characteristic fragmentation of the 8-alkoxy substituents.

Purine_Core_Fragmentation M Purine M+• (m/z 120) F1 [M - HCN]+• (m/z 93) M->F1 - HCN F2 [M - 2HCN]+• (m/z 66) F1->F2 - HCN

Caption: Core fragmentation of the purine ring system.

Alkoxy_Purine_Fragmentation cluster_methoxy 8-Methoxy Purine cluster_ethoxy 8-Ethoxy Purine cluster_propoxy 8-Propoxy Purine M_Me [M]+• (m/z 150) F1_Me [M - •CH3]+ (m/z 135) M_Me->F1_Me - •CH3 F2_Me [M - CH2O]+• (m/z 120) M_Me->F2_Me - CH2O M_Et [M]+• (m/z 164) F1_Et [M - C2H4]+• (m/z 136) M_Et->F1_Et - C2H4 (McLafferty) F2_Et [M - •C2H5]+ (m/z 135) M_Et->F2_Et - •C2H5 M_Pr [M]+• (m/z 178) F1_Pr [M - C3H6]+• (m/z 136) M_Pr->F1_Pr - C3H6 (McLafferty) F2_Pr [M - •C3H7]+ (m/z 135) M_Pr->F2_Pr - •C3H7

Caption: Comparative fragmentation of 8-alkoxy purines.

Experimental Protocols

To obtain high-quality mass spectra for the comparative analysis of 8-alkoxy purines, the following experimental protocols are recommended.

Sample Preparation for Mass Spectrometry
  • Standard Solution Preparation: Prepare individual stock solutions of each 8-alkoxy purine analog in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution for GC-MS: Dilute the stock solutions with the same solvent to a final concentration of 10-100 µg/mL.

  • Working Solution for LC-MS/MS: Dilute the stock solutions with the initial mobile phase composition to a final concentration of 1-10 µg/mL.[4]

  • Internal Standard: For quantitative studies, add a suitable internal standard (e.g., an isotopically labeled analog or a related purine with a distinct molecular weight) to all samples and calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is well-suited for the analysis of volatile and thermally stable purine derivatives.[5][6]

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is ideal for the analysis of less volatile purine derivatives and for complex mixtures.[7][8]

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300 °C.[4]

    • Nebulizer Gas: 50 psi.

    • Drying Gas: 50 psi at 350 °C.

  • MS/MS Analysis: Perform product ion scans of the protonated molecular ions ([M+H]+) for each analog to determine their fragmentation patterns. For targeted analysis, use Multiple Reaction Monitoring (MRM).[7]

Caption: Experimental workflow for fragmentation analysis.

Conclusion

The mass spectrometric fragmentation patterns of 8-alkoxy purines are highly dependent on the nature of the alkoxy substituent. While the purine core provides a foundational fragmentation signature, the cleavage of the alkoxy group offers clear diagnostic ions for the identification and differentiation of homologs within this class of compounds. Specifically, the characteristic loss of a neutral alkene via a McLafferty-type rearrangement for 8-ethoxy and 8-propoxy purines is a powerful tool for structural elucidation. The systematic analysis of these fragmentation patterns, as outlined in this guide, provides researchers with a robust framework for the confident identification of 8-alkoxy purines in various research and development settings.

References

  • Chen, X.-L., He, J., & Zhao, Y.-F. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Lorente-Macías, Á., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(7), e2100095. [Link]

  • Harris, J. L., et al. (2016). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Analytical and bioanalytical chemistry, 408(2), 529–540. [Link]

  • Bzowska, A., et al. (1996). Synthesis of 6-aryloxy- And 6-arylalkoxy-2-chloropurines and Their Interactions With Purine Nucleoside Phosphorylase From Escherichia Coli. Journal of medicinal chemistry, 39(25), 4970–4977. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8107. [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PloS one, 13(12), e0208947. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025, February 4). RSC Publishing. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Separation and Preparation Purine Alkaloids from Green Tea Waste†. (n.d.). Asian Journal of Chemistry. [Link]

  • Lorente-Macías, Á., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. PubMed. [Link]

  • Kaya, G. İ., et al. (2014). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. Turkish Journal of Pharmaceutical Sciences, 11(2), 155-164. [Link]

  • A liquid chromatography-tandem mass spectrometry method for comprehensive determination of metabolites in the purine pathway of rat plasma and its application in anti-gout effects of Lycium ruthenicum Murr. (2023, November 15). PubMed. [Link]

  • Determination and profiling of purines in foods by using HPLC and LC-MS. (2025, August 7). ResearchGate. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

  • Gas chromatography-mass spectrometry of some homolycorine-type Amaryllidaceae alkaloids. (2023, June 30). National Genomics Data Center (CNCB-NGDC). [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Iqbal, M., et al. (2019). Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats. PLOS One. [Link]

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS One. [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023, April 4). PubMed. [Link]

  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. (n.d.). PubMed. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkaloids isolated from Epipremnum aureum (Linden and Andre) Bunting. (n.d.). Semantic Scholar. [Link]

  • Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. (2024, May 10). MDPI. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). SciSpace. [Link]

  • Synthesis and antiviral activity of 9-alkoxypurines. 1. 9-(3-Hydroxypropoxy). (n.d.). PubMed. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016, June 14). MDPI. [Link]

  • Lam, C. W., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical biochemist. Reviews, 22(1), 4–12. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace. [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.). RACO. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. [Link]

Sources

A Comparative Analysis of Duplex Stability: 8-Benzyloxy-dA versus Unmodified Adenosine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Nucleic Acid Chemistry and Drug Development

In the realm of nucleic acid therapeutics and diagnostics, the introduction of modified nucleosides is a cornerstone of innovation, enabling enhanced stability, target affinity, and novel functionalities. Among the myriad of possible modifications, substitutions at the C8 position of purines offer a powerful tool to modulate the conformational and hybridization properties of DNA. This guide provides a detailed comparative analysis of the thermal stability of DNA duplexes containing 8-benzyloxy-2'-deoxyadenosine (8-benzyloxy-dA) versus those with the natural, unmodified adenosine.

This analysis is grounded in established principles of nucleic acid chemistry and supported by experimental data from closely related analogs, providing a robust framework for researchers considering the incorporation of such bulky C8-substituents into their oligonucleotide designs.

The Rationale for C8-Adenosine Modification

The C8 position of adenosine is located in the major groove of the DNA double helix. Modification at this site can profoundly influence the local conformation, particularly the glycosidic bond torsion angle, which dictates the orientation of the base relative to the sugar moiety. Bulky substituents at C8, such as a benzyloxy group, are known to favor the syn conformation, a significant deviation from the typically preferred anti conformation of natural nucleosides in B-form DNA. This conformational shift can have significant downstream effects on duplex stability, protein recognition, and the overall three-dimensional structure of the nucleic acid.

Experimental Determination of Duplex Stability: A Methodological Overview

The gold standard for assessing the thermal stability of a DNA duplex is through UV-melting temperature (Tm) analysis. This technique relies on the hyperchromic effect, where the absorbance of a DNA solution at 260 nm increases as the duplex denatures into single strands upon heating. The melting temperature (Tm) is defined as the temperature at which 50% of the duplexes have dissociated. A higher Tm indicates greater duplex stability.

Experimental Workflow for Duplex Stability Analysis

The following diagram illustrates the key steps involved in the synthesis of modified oligonucleotides and the subsequent analysis of their duplex stability.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_tm_analysis Thermal Denaturation Analysis start Start: CPG Solid Support deprotection Deblocking (DMT Removal) start->deprotection phosphoramidite 8-Benzyloxy-dA or Unmodified A Phosphoramidite coupling Coupling phosphoramidite->coupling capping Capping coupling->capping oxidation Oxidation oxidation->deprotection n-1 cycles cleavage Cleavage & Deprotection oxidation->cleavage capping->oxidation deprotection->coupling purification HPLC Purification cleavage->purification end_synthesis Purified Oligonucleotide purification->end_synthesis annealing Annealing of Complementary Strands end_synthesis->annealing uv_measurement UV Absorbance vs. Temperature annealing->uv_measurement melting_curve Generate Melting Curve uv_measurement->melting_curve tm_determination Determine Tm (First Derivative) melting_curve->tm_determination end_analysis Comparative Stability Data tm_determination->end_analysis caption Workflow for Duplex Stability Analysis

Caption: Workflow for oligonucleotide synthesis and duplex stability analysis.

Detailed Protocol: UV Melting Temperature (Tm) Analysis
  • Oligonucleotide Preparation:

    • Synthesize the desired oligonucleotide sequences, one containing the 8-benzyloxy-dA modification and a corresponding control sequence with unmodified adenosine at the same position.

    • Purify the oligonucleotides by high-performance liquid chromatography (HPLC) to ensure high purity.

    • Quantify the concentration of each oligonucleotide accurately using UV absorbance at 260 nm and their respective extinction coefficients.

  • Duplex Formation (Annealing):

    • Prepare solutions of the complementary single-stranded oligonucleotides in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

    • Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (e.g., 2 µM).

    • Anneal the duplexes by heating the solutions to 90°C for 5 minutes and then allowing them to cool slowly to room temperature over several hours.

  • UV-Melting Measurement:

    • Transfer the annealed duplex solutions to quartz cuvettes suitable for a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Measure the UV absorbance at 260 nm as a function of temperature, typically from 20°C to 90°C, with a controlled heating rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance versus temperature to generate the melting curve.

    • Calculate the first derivative of the melting curve. The peak of the first derivative corresponds to the melting temperature (Tm).

Comparative Stability Data: Insights from a Close Analog

In a study by Seela et al., the thermal stability of a 13-mer DNA duplex containing an 8-methoxy-dA modification was compared to its unmodified counterpart. The results are summarized in the table below.

Duplex Sequence (5' to 3')ModificationTm (°C)ΔTm (°C)
GCG TAC GA C ATG CGUnmodified Adenosine54.2-
GCG TAC GAOMe C ATG CG8-Methoxy-Adenosine46.8-7.4

Data adapted from Seela, F., et al. (1995). Synthesis and Characterization of 8-Methoxy-2′-Deoxyadenosine-Containing Oligonucleotides to Probe the Syn Glycosidic Conformation. Nucleic Acids Research, 23(14), 2695–2701.

Discussion of Results and Mechanistic Insights

The experimental data for the 8-methoxy-dA analog clearly demonstrates a significant destabilization of the DNA duplex upon introduction of the C8-alkoxy substituent, as evidenced by a 7.4°C decrease in the melting temperature. This destabilization can be attributed to several factors:

  • Steric Hindrance: The bulky substituent at the C8 position, whether methoxy or benzyloxy, protrudes into the major groove of the DNA double helix. This steric clash can disrupt the optimal geometry of the B-form DNA, leading to localized structural distortions that weaken the overall duplex stability.

  • Conformational Preference: As previously mentioned, a bulky C8-substituent forces the adenosine nucleoside into a syn conformation. While the DNA backbone can accommodate this, it often comes at an energetic cost, disrupting the smooth helical progression and potentially weakening base-stacking interactions with neighboring base pairs.

  • Solvation Effects: The introduction of a hydrophobic benzyloxy group into the major groove can alter the local hydration patterns. The disruption of the ordered water network that typically stabilizes the B-DNA structure can contribute to the overall destabilization of the duplex.

Based on these principles, it is highly probable that the larger benzyloxy group in 8-benzyloxy-dA would induce a similar, if not slightly more pronounced, destabilizing effect on a DNA duplex compared to the methoxy group.

Experimental Protocol: Synthesis of 8-Benzyloxy-2'-deoxyadenosine Phosphoramidite

The synthesis of the 8-benzyloxy-dA phosphoramidite is a crucial prerequisite for its incorporation into oligonucleotides using automated DNA synthesizers. The following is a representative protocol adapted from established methods for the synthesis of C8-modified purine nucleosides.

Synthetic Scheme

synthesis_scheme dA 2'-deoxyadenosine Br_dA 8-Bromo-2'-deoxyadenosine dA->Br_dA 1. Br₂ BzO_dA 8-Benzyloxy-2'-deoxyadenosine Br_dA->BzO_dA 2. Benzyl alcohol, NaH DMT_BzO_dA 5'-O-DMT-8-Benzyloxy-2'-deoxyadenosine BzO_dA->DMT_BzO_dA 3. DMT-Cl, Pyridine Phosphoramidite 8-Benzyloxy-dA Phosphoramidite DMT_BzO_dA->Phosphoramidite 4. CEP-Cl, DIPEA caption Synthesis of 8-Benzyloxy-dA Phosphoramidite

Caption: Synthetic route to 8-benzyloxy-dA phosphoramidite.

Step-by-Step Methodology
  • Bromination of 2'-deoxyadenosine:

    • Dissolve 2'-deoxyadenosine in an appropriate buffer (e.g., acetate buffer).

    • Add a solution of bromine in the same buffer dropwise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Purify the resulting 8-bromo-2'-deoxyadenosine by crystallization or column chromatography.

  • Introduction of the Benzyloxy Group:

    • To a solution of 8-bromo-2'-deoxyadenosine in an anhydrous aprotic solvent (e.g., DMF), add sodium hydride (NaH) at 0°C.

    • Add benzyl alcohol and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to ensure complete conversion.

    • Quench the reaction with water and extract the product.

    • Purify the 8-benzyloxy-2'-deoxyadenosine by silica gel chromatography.

  • 5'-O-DMT Protection:

    • Co-evaporate the dried 8-benzyloxy-2'-deoxyadenosine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with methanol and purify the 5'-O-DMT-8-benzyloxy-2'-deoxyadenosine by silica gel chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the fully protected nucleoside in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

    • Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction and purify the final 8-benzyloxy-2'-deoxyadenosine phosphoramidite by silica gel chromatography under anhydrous conditions.

Conclusion and Future Perspectives

For researchers and drug developers, this finding has important implications. While the destabilizing effect of 8-benzyloxy-dA may be undesirable in applications requiring high duplex stability, it could be strategically employed in contexts where localized destabilization or conformational switching is desired. For example, it could be used to create specific recognition sites for proteins that bind to non-B-form DNA or to facilitate strand invasion in certain therapeutic applications.

Further experimental studies are warranted to precisely quantify the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of duplexes containing 8-benzyloxy-dA and to explore the structural basis of its effects through high-resolution techniques such as NMR spectroscopy and X-ray crystallography. Such studies will provide a more complete understanding of the impact of this modification and guide its rational application in the design of novel nucleic acid-based tools and therapeutics.

References

  • Seela, F., et al. (1995). Synthesis and Characterization of 8-Methoxy-2′-Deoxyadenosine-Containing Oligonucleotides to Probe the Syn Glycosidic Conformation. Nucleic Acids Research, 23(14), 2695–2701. [Link]

  • Fazakerley, G. V., et al. (1985). Synthesis and characterization of an octanucleoside heptaphosphate containing 8-bromodeoxyadenosine. A probe for the B-Z transition in DNA. Nucleic Acids Research, 13(11), 4111–4125. [Link]

  • Uesugi, S., et al. (1981). Synthesis and properties of oligodeoxyribonucleotides containing 8-bromoadenosine. Nucleic Acids Research, 9(16), 3989–4000. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]

  • Gao, X., et al. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chemical Research in Toxicology, 5(5), 608-617. [Link]

A Senior Application Scientist's Guide to Validating 8-benzyloxy-dA Purity with Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of modified nucleosides, ensuring the purity of these critical reagents is paramount. The presence of impurities can significantly impact downstream applications, leading to ambiguous results and potentially compromising the efficacy and safety of therapeutic candidates. This guide provides an in-depth, technical comparison for validating the purity of 8-benzyloxy-2'-deoxyadenosine (8-benzyloxy-dA), a hydrophobic modified nucleoside, using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the causality behind experimental choices, present a detailed protocol, and compare the methodology with other alternatives, grounding our recommendations in established scientific principles.

The Criticality of Purity for Modified Nucleosides

Modified nucleosides like 8-benzyloxy-dA are instrumental in various research and therapeutic areas, including the development of antiviral and anticancer agents, and as probes for studying nucleic acid structure and function. The purity of these compounds is not merely a quality control checkpoint; it is a fundamental requirement for the integrity and reproducibility of experimental data.

Common impurities in synthetically produced nucleosides can include:

  • Starting materials and unreacted intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.

  • Byproducts of the synthesis: Side reactions can generate structurally similar but functionally distinct molecules. For instance, in syntheses involving benzyl bromide, byproducts from the reagent itself could be present.

  • Degradation products: The target molecule may degrade during synthesis, purification, or storage, leading to impurities.

The presence of these impurities can lead to a host of problems, including altered biological activity, incorrect quantification, and interference with analytical assays. Therefore, a robust and reliable analytical method for purity assessment is indispensable.

Reverse-Phase HPLC: The Gold Standard for Nucleoside Analysis

Reverse-phase HPLC is a cornerstone technique for the analysis of nucleosides and their analogs.[1] Its principle lies in the separation of molecules based on their hydrophobicity. A non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) is used in conjunction with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later than more polar compounds.

The introduction of a bulky, hydrophobic benzyloxy group at the 8-position of deoxyadenosine significantly increases its non-polar character compared to the canonical nucleoside. This makes RP-HPLC an ideal method for its separation and purity determination.

Experimental Workflow for 8-benzyloxy-dA Purity Validation

The following diagram illustrates the general workflow for analyzing the purity of 8-benzyloxy-dA using RP-HPLC.

hplc_workflow cluster_prep Sample & System Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution in Mobile Phase) system_prep HPLC System Equilibration injection Sample Injection system_prep->injection separation Chromatographic Separation (C18/C30 Column) injection->separation detection UV Detection (e.g., 260 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Purity Calculation chromatogram->integration

Caption: Workflow for 8-benzyloxy-dA purity analysis by RP-HPLC.

Step-by-Step Experimental Protocol

This protocol is designed to provide a robust starting point for the analysis of 8-benzyloxy-dA. Optimization may be required based on the specific HPLC system and the nature of the expected impurities.

1. Materials and Reagents:

  • Sample: 8-benzyloxy-dA, accurately weighed.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Buffer: Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0). To prepare, mix triethylamine and acetic acid in HPLC-grade water and adjust the pH.

  • Column: A high-quality C18 or C30 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). For highly hydrophobic compounds like 8-benzyloxy-dA, a C30 column can offer enhanced retention and selectivity.[2]

2. HPLC System and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or similar, equipped with a UV detector.Provides reliable and reproducible performance.
Column C18 or C30, 4.6 x 150 mm, 3.5 µmC18 is a standard choice for nucleosides. C30 offers increased hydrophobicity for better retention of 8-benzyloxy-dA.[2]
Mobile Phase A 0.1 M TEAA, pH 7.0TEAA is a common ion-pairing agent that improves peak shape for nucleosides.[3][4]
Mobile Phase B Acetonitrile (ACN)A common organic modifier for reverse-phase HPLC.
Gradient 10-60% B over 20 minutesA gradient is necessary to elute the hydrophobic 8-benzyloxy-dA and separate it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection UV at 260 nmAdenosine and its derivatives have a strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Prepare a stock solution of 8-benzyloxy-dA at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of 8-benzyloxy-dA as the percentage of the main peak area relative to the total area of all peaks.

Interpreting the Chromatogram: What to Expect

A successful separation will show a sharp, well-defined main peak corresponding to 8-benzyloxy-dA. Due to its high hydrophobicity, this peak will have a significantly longer retention time compared to unmodified deoxyadenosine.

Potential impurities may appear as smaller peaks eluting before or after the main peak. For example:

  • Unreacted starting materials: If the synthesis started from a less hydrophobic precursor, this would likely elute earlier.

  • Deprotection products: If the benzyloxy group is cleaved, the resulting 8-hydroxy-2'-deoxyadenosine would be more polar and elute much earlier.

  • Byproducts from the benzylation reagent: Impurities from the benzylating agent could lead to related hydrophobic byproducts that may elute close to the main peak.

Comparison with Alternative Methods

While RP-HPLC is the most common and robust method for this application, other techniques can also be employed for purity assessment.

MethodAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) - Simple, rapid, and inexpensive.- Good for initial screening.- Lower resolution and sensitivity compared to HPLC.- Not quantitative.
Nuclear Magnetic Resonance (NMR) - Provides detailed structural information.- Can identify and quantify impurities if their signals do not overlap.- Lower sensitivity than HPLC.- Requires a relatively large amount of sample.
Mass Spectrometry (MS) - High sensitivity and specificity.- Can identify impurities based on their mass-to-charge ratio.- Typically coupled with a separation technique like HPLC (LC-MS).- Quantification can be more complex.
Capillary Electrophoresis (CE) - High separation efficiency.- Requires very small sample volumes.- Less robust than HPLC for routine analysis.- Lower loading capacity.

For a comprehensive purity assessment, a combination of methods is often ideal. For instance, RP-HPLC can be used for routine purity checks, while LC-MS can be employed to identify unknown impurities.

Troubleshooting Common HPLC Issues

IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) - Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Replace the column.- Ensure the mobile phase pH is optimal for the analyte.- Reduce the injection concentration/volume.
Inconsistent retention times - Fluctuations in temperature.- Inconsistent mobile phase composition.- Air bubbles in the system.- Use a column oven.- Prepare fresh mobile phase daily.- Degas the mobile phase.
Extraneous peaks - Contaminated mobile phase or sample.- Carryover from previous injections.- Use high-purity solvents and reagents.- Filter samples.- Implement a needle wash step in the injection sequence.

Conclusion

Validating the purity of 8-benzyloxy-dA is a critical step in ensuring the reliability and reproducibility of research and development activities. Reverse-phase HPLC stands out as a powerful, versatile, and reliable method for this purpose. The increased hydrophobicity imparted by the benzyloxy group makes this modified nucleoside particularly well-suited for separation by RP-HPLC. By understanding the principles behind the method and carefully selecting the appropriate column and mobile phase conditions, researchers can confidently assess the purity of their 8-benzyloxy-dA and proceed with their downstream applications with a high degree of assurance in the quality of their starting material. For orthogonal validation and characterization of unknown impurities, coupling HPLC with mass spectrometry is a highly recommended approach.

References

  • HALO. (n.d.). Improved Oligonucleotide Analysis Using HALO® OLIGO C18.
  • Gehrke, C. W., Kuo, K. C., & Zumwalt, R. W. (2020). HPLC Analysis of tRNA-Derived Nucleosides. In Methods in Enzymology (Vol. 639, pp. 1-21). Academic Press.
  • The Pharma Innovation Journal. (2023).
  • bioRxiv. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. doi: 10.1101/2023.08.02.551641.
  • GL Sciences. (n.d.). C18 Columns HPLC. Retrieved from [Link].

  • Bitesize Bio. (2022). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link].

  • Semantic Scholar. (2024). HPLC Analysis of tRNA-Derived Nucleosides. Retrieved from [Link].

  • MDPI. (2024). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. International Journal of Molecular Sciences, 25(6), 3293.
  • Taylor & Francis Online. (2021). Instrumental analysis of RNA modifications. Critical Reviews in Biochemistry and Molecular Biology, 56(2), 135-154.
  • PubMed. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185.
  • Chromatography Online. (2021). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Retrieved from [Link].

  • Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link].

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link].

  • SlideShare. (2017). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Retrieved from [Link].

  • ORBi. (n.d.). Synthesis and Radioligand Binding Assays of 6, 7 or 8 Benzyloxy Analogs of 1-(3,4-Dimethoxybenzyl)- or 1,1'-(Propane-1,3-diyl)bis(6,7-dimethoxy-2-methylisoquinolinium). Retrieved from [Link].

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2'-Deoxyadenosine. Retrieved from [Link].

  • PubMed. (2000). Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1849.
  • Journal of the American Chemical Society. (2003). Synthesis of 8-Desbromohinckdentine A1. 125(13), 3849-3860.

Sources

Cross-reactivity of anti-DNA adduct antibodies with 8-benzyloxy-dA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Specificity and Cross-Reactivity of Anti-DNA Adduct Antibodies Focus: 8-Benzyloxy-2'-deoxyadenosine (8-Benzyloxy-dA) vs. Structural Analogs

Executive Summary: The Specificity Challenge

The detection of DNA adducts—covalent modifications of DNA bases—is critical for understanding mutagenesis and carcinogenesis. While antibodies against oxidative markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) are well-standardized, antibodies targeting bulky, hydrophobic adducts like 8-benzyloxy-2'-deoxyadenosine (8-benzyloxy-dA) present unique specificity challenges.

8-benzyloxy-dA represents a C8-substituted purine with a bulky hydrophobic benzyl ether group. This guide evaluates the performance and cross-reactivity profile of antibodies raised against this specific adduct, comparing them to established markers of oxidative stress and alkylation.

Key Finding: High-affinity monoclonal antibodies against 8-benzyloxy-dA typically exhibit low cross-reactivity (<1%) with 8-OHdG and unmodified DNA due to the steric bulk of the benzyl ring and the distinct hydrogen-bonding pattern of the Adenine base. However, significant cross-reactivity risks exist with N6-benzyl-dA (regioisomers) and 8-benzyloxy-dG (base analogs), necessitating rigorous competitive ELISA validation.

Structural Basis of Cross-Reactivity

To understand antibody performance, one must analyze the epitope "footprint" the antibody recognizes.

The Target Epitope: 8-Benzyloxy-dA
  • Base: Adenine (6-amino purine).

  • Modification: Benzyl ether at C8 position.

  • Key Feature: The benzyl group is large, planar, and hydrophobic, creating a distinct "knob" on the DNA major groove face that is sterically incompatible with antibodies designed for small modifications (like 8-oxo).

Comparative Cross-Reactivity Matrix

The following table summarizes the expected cross-reactivity of a high-quality Anti-8-benzyloxy-dA monoclonal antibody based on structural homology principles.

Analog / CompetitorStructural DifferenceExpected Cross-ReactivityMechanism of Discrimination
8-Benzyloxy-dA Target Antigen 100% (Reference) Perfect epitope fit (Base + Adduct).
8-OH-dA / 8-oxo-dA C8-Oxo (Small) vs. C8-Benzyl (Bulky)< 0.1% Steric Void: The antibody binding pocket is too large; the small 8-oxo group does not provide sufficient binding energy (Van der Waals contacts).
8-OHdG (8-oxo-dG) Guanine vs. Adenine; C8-Oxo vs. BenzylNegligible Double Mismatch: The antibody rejects the Guanine exocyclic amine (N2) and the lack of the benzyl group.
N6-Benzyl-dA Regioisomer (N6 vs. C8)Moderate to High (Risk) Epitope Mimicry: Both have Adenine + Benzyl. Specificity depends on whether the antibody recognizes the linkage position or just the benzyl-adenine combination.
Unmodified dA No modificationNegligible Lack of Anchor: The antibody requires the benzyl group for high-affinity capture.

Mechanistic Pathway: Antibody Recognition Logic

The following diagram illustrates the decision logic a specific monoclonal antibody (mAb) uses to distinguish 8-benzyloxy-dA from common interferences.

AntibodyRecognition Target Input Antigen Decision1 Base Identity? (Adenine vs Guanine) Target->Decision1 Decision2 Adduct Size? (Benzyl vs Oxo) Decision1->Decision2 Adenine (Match) Result_NoBind No Binding (Specificity Maintained) Decision1->Result_NoBind Guanine (Mismatch) (e.g., 8-OHdG) Decision3 Linkage Position? (C8 vs N6) Decision2->Decision3 Bulky Benzyl (Match) Decision2->Result_NoBind Small Oxo (Mismatch) (e.g., 8-oxo-dA) Result_Bind High Affinity Binding (Signal Generated) Decision3->Result_Bind C8 Position (Match) (8-Benzyloxy-dA) Result_Cross Potential Cross-Reactivity (False Positive Risk) Decision3->Result_Cross N6 Position (Mismatch) (N6-Benzyl-dA)

Figure 1: Decision tree illustrating the specificity checkpoints for an Anti-8-benzyloxy-dA antibody.

Experimental Validation Protocol: Competitive ELISA

To validate the specificity of an anti-8-benzyloxy-dA antibody (or any custom DNA adduct antibody), you must perform a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This is the gold standard for proving that your signal is derived from the specific adduct and not general DNA binding.

Protocol Overview

Objective: Determine the 50% Inhibition Concentration (


) for the target adduct versus structural analogs.

Materials:

  • Coating Antigen: 8-Benzyloxy-dA conjugated to BSA or Keyhole Limpet Hemocyanin (KLH).

  • Primary Antibody: Anti-8-benzyloxy-dA (Monoclonal preferred).

  • Competitors: Free 8-benzyloxy-dA, 8-OHdG, dA, dG, N6-benzyl-dA (dissolved in PBS).

Step-by-Step Workflow:

  • Plate Coating:

    • Coat 96-well microtiter plates with 8-benzyloxy-dA-BSA conjugate (0.1 µ g/well ) in carbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Why? Creates a solid-phase target for the antibody.

  • Blocking:

    • Wash 3x with PBS-Tween (0.05%).

    • Block with 1% BSA or Non-fat Milk in PBS for 1 hour at RT.

    • Why? Prevents non-specific binding to the plastic.

  • Competition Step (Critical):

    • In separate tubes, pre-incubate the Primary Antibody (fixed concentration, e.g., 1:1000) with varying concentrations of Competitors (0, 0.1, 1, 10, 100, 1000 pmol).

    • Incubate for 30–60 minutes at 37°C.

    • Mechanism:[1] If the antibody recognizes the competitor (e.g., free 8-benzyloxy-dA), it will bind in solution and be "neutralized," preventing it from binding the plate.

  • Transfer & Incubation:

    • Transfer the antibody-competitor mixtures to the coated plate wells.[2]

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash 3x. Add HRP-conjugated Secondary Antibody.[3]

    • Develop with TMB substrate.[4] Stop with 1M

      
      .
      
    • Read Absorbance at 450 nm.[2][4]

Data Analysis & Interpretation

Plot % Inhibition (


) vs. Log[Competitor Concentration] .
  • Specific Antibody: Will show a sigmoidal inhibition curve for 8-benzyloxy-dA with a low

    
    .
    
  • Non-Cross-Reactive: 8-OHdG and unmodified dA will show a flat line (no inhibition) even at high concentrations.

  • Cross-Reactivity Calculation:

    
    
    

Comparative Performance Guide

When selecting an antibody for DNA adduct research, use this guide to match the tool to your biological question.

FeatureAnti-8-Benzyloxy-dA Anti-8-OHdG (e.g., Clone N45.1) Anti-BPDE-DNA (e.g., Clone 5D11)
Primary Target Bulky O-alkylated AdenineOxidative Guanine DamagePolycyclic Aromatic Hydrocarbon (PAH) Adducts
Specificity Mechanism Hydrophobic pocket + Adenine recognitionElectrostatic recognition of C8-oxo + N7-HIntercalative recognition of multi-ring systems
Best Use Case Mechanistic studies of alkylating agents; synthetic adduct validation.General oxidative stress marker (Aging, UV, Inflammation).Environmental toxicology (Smoking, Pollution).
Cross-Reactivity Risk High: N6-benzyl-dALow: 8-OHdGHigh: 8-mercaptoguanosineLow: 8-OHdAHigh: Other PAH diol epoxidesLow: Small alkyl adducts

Visualizing the Validation Workflow

ValidationWorkflow Step1 1. Coat Plate (8-Benzyloxy-dA-BSA) Step3 3. Transfer to Plate Step1->Step3 Step2 2. Pre-Incubate Ab with Competitors Step2->Step3 Competition Occurs Here Step4 4. Measure Binding (OD 450nm) Step3->Step4 Analysis Calculate % Cross-Reactivity: (IC50 Target / IC50 Analog) * 100 Step4->Analysis

Figure 2: Workflow for the Competitive ELISA validation of DNA adduct antibodies.

References

  • Santella, R. M. (1999). "Immunological methods for detection of carcinogen-DNA adducts in humans." Cancer Epidemiology, Biomarkers & Prevention, 8(9), 733-742. Link

  • Toyokuni, S., et al. (1997). "Quantitative immunohistochemical determination of 8-hydroxy-2'-deoxyguanosine by a monoclonal antibody N45.1." Laboratory Investigation, 76(3), 365-374. Link

    • Key citation for the specificity profile of 8-OHdG antibodies, demonstrating lack of cross-reactivity with Adenine analogs.
  • Poirier, M. C. (2016). "DNA adducts as exposure biomarkers and indicators of cancer risk." Environmental and Molecular Mutagenesis, 57(6), 499-507. Link

  • Cell Biolabs, Inc. (2023). "OxiSelect™ BPDE DNA Adduct ELISA Kit Product Manual." Link

    • Provides the standard protocol for competitive ELISA of bulky DNA adducts.

Sources

Safety Operating Guide

8-Benzyloxy-2'-deoxyadenosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

8-Benzyloxy-2'-deoxyadenosine: Proper Disposal & Handling Procedures

Executive Safety Assessment

Chemical Identity:

  • Name: 8-Benzyloxy-2'-deoxyadenosine[1][2][3][4][5][6]

  • CAS Registry Number: 142948-07-0[3]

  • Molecular Formula: C₁₇H₁₉N₅O₄[3]

  • Physical State: White to off-white solid[3][7]

Hazard Classification (Precautionary Principle): While specific toxicological data (LD50) for this specific analog may be limited in public registries, it belongs to the class of modified nucleosides .[3] In drug development, these compounds are frequently investigated for their ability to mimic natural nucleosides and inhibit DNA polymerases or viral replication.[3]

  • Core Directive: Treat as a Potential Mutagen/Genotoxin .[3]

  • Operational Status: High Potency Compound (HPC) handling protocols recommended until definitive toxicity data proves otherwise.[3]

  • Primary Risks: Inhalation of particulates; absorption through mucous membranes.[3]

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated to prevent cross-reactivity.[3]

ParameterSpecificationReasoning
Storage -20°C, DesiccatedPrevents hydrolytic degradation which could form unknown byproducts.[3]
Incompatibilities Strong Oxidizers (e.g., Peroxides, Nitric Acid)The benzyloxy group is susceptible to oxidation; potential for exothermic reaction.[3]
Solubility DMSO, Methanol, EthanolUse these solvents for rinsing glassware; do not use water alone for initial cleaning.
Container Amber Glass or High-Density Polyethylene (HDPE)Protects from light; chemical resistance.[3]

Disposal Workflows

A. Decision Logic for Waste Classification

The following diagram outlines the decision process for classifying and routing 8-Benzyloxy-2'-deoxyadenosine waste.

WasteFlow Start Waste Material Containing 8-Benzyloxy-2'-deoxyadenosine StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidDisposal Solid Chemical Waste Stream Tag: 'Toxic Organic Solid' Method: High-Temp Incineration Solid->SolidDisposal SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH, EtOH) SolventCheck->NonHalogenated Aqueous Aqueous Buffer (>90% Water) SolventCheck->Aqueous HaloDisposal Halogenated Waste Stream Method: Fuel Blending/Incineration Halogenated->HaloDisposal NonHaloDisposal Non-Halogenated Waste Stream Method: Incineration NonHalogenated->NonHaloDisposal Aqueous->NonHaloDisposal Add Solvent (Do NOT Drain Pour)

Figure 1: Decision matrix for segregating 8-Benzyloxy-2'-deoxyadenosine waste streams.

B. Solid Waste Procedures (Pure Substance & Debris)
  • Primary Waste: Expired powder or synthesis byproducts.[3]

    • Containment: Place material in a screw-top jar (glass or HDPE).

    • Labeling: Affix a hazardous waste tag. Explicitly write: "8-Benzyloxy-2'-deoxyadenosine - Potential Mutagen."

    • Secondary Waste: Contaminated gloves, weigh boats, and paper towels must be double-bagged in thick (minimum 2 mil) polyethylene bags.[3]

    • Disposal Path: High-Temperature Incineration .

      • Note: Do not dispose of in "Biohazard" (Red Bag) waste unless the chemical is mixed with infectious agents.[3] Pure chemical waste goes to EHS/Chemical Waste , not Medical Waste.[3]

C. Liquid Waste Procedures
  • Reaction Mixtures/Stock Solutions:

    • Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).[3]

    • Collection: Pour into the appropriate satellite accumulation container (Carboy).

    • No Drain Disposal: Under no circumstances should this compound be poured down the sink, even if diluted.[3]

  • HPLC Effluent:

    • Collect separately. If the mobile phase contains acetonitrile/methanol, route to "Flammable/Organic Waste."[3]

D. Empty Container Management (Triple Rinse Protocol)

To render the original container "RCRA Empty" (US EPA standard) or non-hazardous:

  • Rinse 1: Add a compatible solvent (Methanol or Ethanol) to ~10% volume.[3] Cap and shake vigorously.[3] Decant rinsate into Liquid Chemical Waste .[3]

  • Rinse 2: Repeat with solvent.[3] Decant into waste.

  • Rinse 3: Repeat with solvent.[3] Decant into waste.

  • Final Step: Deface the label completely.[3] Allow the solvent to evaporate in a fume hood.[3] Discard the dry container in standard glass/trash disposal (verify local lab rules).

Emergency Response: Spills & Exposure

Spill Cleanup Workflow (Dry Powder):

  • Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.[3]

  • PPE Up: Don double nitrile gloves, lab coat, safety goggles, and an N95 or P100 respirator (powder hazard).[3]

  • Dampen: Gently cover the spill with paper towels dampened with Methanol or Ethanol .[3]

    • Why? Dampening prevents the generation of airborne dust aerosols during cleanup.[3]

  • Scoop: Use a plastic scoop or dustpan to lift the damp towels and powder.[3]

  • Decontaminate: Wipe the surface 3x with soap and water.[3]

  • Dispose: All cleanup materials go into the Solid Chemical Waste stream.[3]

Regulatory & Compliance Context

  • US EPA (RCRA): While not explicitly listed on the P-list or U-list, this compound should be managed as a Characteristic Hazardous Waste (due to potential toxicity/reactivity) or under the "Generator Knowledge" clause as a potential mutagen.[3]

  • OSHA: Adhere to the Laboratory Standard (29 CFR 1910.1450) . A Chemical Hygiene Plan (CHP) must be in place.[3]

  • Global Harmonized System (GHS):

    • Signal Word: Warning (Default for unverified analogs)

    • Hazard Statements: H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects - precautionary).[3]

References

  • National Institutes of Health (NIH) .[3][8] Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. (2024).[3] Link

  • Thermo Fisher Scientific . Safety Data Sheet: 2'-Deoxyadenosine monohydrate (Analog Reference). (2021).[3] Link[3]

  • American Chemical Society (ACS) .[3] Identifying and Evaluating Hazards in Research Laboratories. (2015). Link

  • PubChem . Compound Summary: 8-Benzyloxy-2'-deoxyadenosine (Structure/CAS Verification). Link[3]

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: 1910.1450.[3] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.